In-Depth Technical Guide: Molecular Structure and Physicochemical Profiling of 4-Methyl-3-(4-methylphenyl)pentanoic Acid
Executive Summary As a Senior Application Scientist, I approach 4-Methyl-3-(4-methylphenyl)pentanoic acid not merely as a static catalog compound, but as a highly functionalized, dynamic chiral building block. This β -ar...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, I approach 4-Methyl-3-(4-methylphenyl)pentanoic acid not merely as a static catalog compound, but as a highly functionalized, dynamic chiral building block. This
β
-aryl aliphatic acid is defined by its dense steric environment and precise stereochemical configuration at the C3 position. This whitepaper deconstructs its molecular architecture, elucidates the causality behind its preferred synthetic pathways, and establishes a field-proven, self-validating protocol for its generation and analytical verification.
Part 1: Molecular Architecture & Physicochemical Profile
The structural identity of 4-Methyl-3-(4-methylphenyl)pentanoic acid is anchored by a pentanoic acid backbone. The critical architectural feature is the substitution pattern at the C3 carbon, which bears both an isopropyl group (derived from the C4-C5 branching) and a p-tolyl (4-methylphenyl) group.
This creates a single stereocenter at C3, yielding two distinct enantiomers: (R) and (S). The steric bulk of the isopropyl group adjacent to the
π
-electron-rich p-tolyl ring restricts local rotational freedom. This steric hindrance directly influences its reactivity, dictating the necessity for highly specific catalytic methods during synthesis, and impacts its binding kinetics in downstream biological or catalytic applications.
Quantitative Data Summary
The following table consolidates the core physicochemical properties of the compound, sourced from verified chemical databases1[1] and .
Parameter
Value
Chemical Name
4-Methyl-3-(4-methylphenyl)pentanoic acid
CAS Registry Number
57960-10-8
Molecular Formula
C13H18O2
Molecular Weight
206.28 g/mol
Stereocenters
1 (C3 Position)
Hydrogen Bond Donors
1 (-COOH)
Hydrogen Bond Acceptors
2 (-COOH)
Topological Polar Surface Area (TPSA)
37.3 Ų
Structural Visualization
Fig 1: Functional domains of 4-Methyl-3-(4-methylphenyl)pentanoic acid centered at C3.
Part 2: Mechanistic Insights into Synthesis (Workflow & Causality)
The synthesis of
β
-branched,
β
-aryl aliphatic acids is notoriously challenging due to the severe steric hindrance at the
β
-position. Traditional alkylation of enolates often fails to achieve acceptable diastereoselectivity or yields.
Causality & Methodology: To overcome this activation barrier and dictate absolute stereocontrol, the field standard is the Rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to
α
,
β
-unsaturated carboxylic acids or esters 2[2]. By utilizing a chiral rhodium complex (e.g., Rh/(R)-DM-Segphos or Rh/BINAP), the catalyst coordinates to the olefin, while the chiral ligand environment dictates the enantiofacial attack of the p-tolyl group during the migratory insertion step 3[3]. The boronic acid serves as the transmetalating agent, driving the catalytic cycle forward efficiently despite the steric bulk of the isopropyl group.
Part 3: Experimental Protocol - Asymmetric Synthesis & Validation
As a Senior Application Scientist, I mandate that every synthetic workflow must be a self-validating system . The following protocol outlines the asymmetric synthesis of (R)-4-Methyl-3-(4-methylphenyl)pentanoic acid, integrating analytical checkpoints at every critical juncture.
Step 1: Catalyst Preparation & Transmetalation
Procedure: Under an inert nitrogen atmosphere, charge a Schlenk flask with [Rh(cod)Cl]₂ (0.025 equiv) and a chiral ligand such as (R)-BINAP (0.055 equiv) in anhydrous 1,4-dioxane. Stir for 30 minutes at room temperature.
Causality: Pre-stirring ensures the complete thermodynamic formation of the active chiral Rh-complex. This complex is the sole dictator of the facial selectivity during the subsequent olefin coordination 3[3].
Step 2: Asymmetric Conjugate Addition
Procedure: Add p-tolylboronic acid (1.5 equiv), followed by 4-methylpent-2-enoic acid (1.0 equiv) and a mild aqueous base (e.g., KOH, 0.5 equiv). Heat the reaction mixture to 90°C for 16 hours.
Causality: The elevated temperature (90°C) provides the kinetic energy necessary to overcome the severe steric clash between the incoming p-tolyl group and the resident isopropyl group on the unsaturated substrate. The aqueous base facilitates the transmetalation of the aryl group from boron to rhodium2[2].
Step 3: Workup and Isolation
Procedure: Cool to room temperature, quench with 1M HCl to pH 2, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).
Validation Checkpoint: Perform Thin Layer Chromatography (TLC) to confirm the complete consumption of the unsaturated acid (visualized via KMnO₄ stain).
Step 4: Analytical Validation
Procedure:
¹H-NMR (400 MHz, CDCl₃): Confirm the structural identity. Look for the characteristic doublet of doublets for the diastereotopic -CH₂- protons adjacent to the chiral C3 center, and the distinct isopropyl methyl doublets.
Chiral HPLC: Determine the enantiomeric excess (ee). Use a chiral stationary phase (e.g., Chiralcel OJ-H) with a hexane/isopropanol mobile phase.
Causality: NMR validates the molecular connectivity (confirming the C-C bond formation), while Chiral HPLC validates the efficacy of the chiral ligand, ensuring the product meets the stringent enantiomeric purity requirements for downstream drug development 2[2].
Workflow Visualization
Fig 2: Rh-catalyzed asymmetric synthesis workflow with integrated analytical validation.
References
NextSDS. "4-METHYL-3-(4-METHYLPHENYL)PENTANOIC ACID — Chemical Substance Information". Available at: [Link]
MDPI. "An N-Linked Bidentate Phosphoramidite Ligand (N-Me-BIPAM) for Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Ketones". Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Methyl-3-(4-methylphenyl)pentanoic acid (CAS No. 57960-10-8) is a highly specialized, sterically hindered lipophilic organic acid [1]. Understanding its solubility profile across various organic solvents is a critical prerequisite for downstream applications, including crystallization, liquid-liquid extraction, and active pharmaceutical ingredient (API) synthesis. This technical guide synthesizes structural thermodynamics with field-proven empirical methodologies to provide a comprehensive framework for predicting and measuring the solubility of this compound.
Molecular Architecture and Thermodynamic Solvation Theory
To predict the solubility of 4-methyl-3-(4-methylphenyl)pentanoic acid, we must first analyze its molecular architecture. The compound features a pentanoic acid backbone with significant substitution at the C3 position, bearing both a p-tolyl (4-methylphenyl) group and an isopropyl group (formed by the C4 methyl and C5 terminal carbon).
The Causality of Crystal Lattice Disruption
From a physical organic chemistry perspective, this highly branched, sterically congested architecture disrupts planar crystal packing. The inability of the molecules to pack tightly lowers the overall lattice energy (
ΔHlattice
) compared to linear aliphatic acids. Because the thermodynamic driving force of dissolution requires overcoming this lattice energy, the reduced
ΔHlattice
directly translates to enhanced solubility in organic solvents.
Hansen Solubility Parameters (HSP)
The cohesive energy of a substance can be expressed as the sum of three components: dispersive interactions (
δD
), polar interactions (
δP
), and hydrogen-bonding interactions (
δH
) [2].
For this specific compound:
High Dispersion (
δD
): Driven by the bulky, lipophilic p-tolyl and isopropyl groups.
Moderate Polarity (
δP
): Localized entirely at the terminal carboxylic acid headgroup.
Dynamic Hydrogen Bonding (
δH
): Carboxylic acids typically form strong hydrogen-bonded dimers in the solid state. The
δH
parameter is highly dependent on the solvent's ability to disrupt these dimers [2].
If the Relative Energy Difference (RED) between the solvent's HSP and the solute's HSP is less than 1.0, high miscibility is thermodynamically predicted[3].
Logical relationship of Hansen Solubility Parameters (HSP) driving the solvation mechanism.
Representative Solubility Profile in Organic Solvents
Based on the thermodynamic principles outlined above, the solubility behavior of 4-methyl-3-(4-methylphenyl)pentanoic acid shifts dramatically depending on the solvent class.
Non-Polar Solvents (e.g., n-Hexane): The solvent solvates the lipophilic tail, but the carboxylic acid heads must remain hydrogen-bonded to each other (as dimers) to minimize the energetic penalty of exposing a polar group to a non-polar environment. Solubility is moderate.
Polar Protic Solvents (e.g., Methanol): Alcohols act as both hydrogen bond donors and acceptors, actively breaking the acid dimers and solvating the monomeric acid. Solubility is exceptionally high.
Polar Aprotic Solvents (e.g., Ethyl Acetate, DCM): These solvents act as strong hydrogen bond acceptors and possess high dispersion matching, leading to high solubility.
Table 1: Predicted Solubility Profile and Solvation Mechanisms at 25°C
Solvent Class
Representative Solvent
Dielectric Constant (
ϵ
)
Estimated Solubility (mg/mL)
Dominant Solvation Mechanism
Polar Protic
Methanol
32.7
> 100
H-bond disruption (monomerization)
Polar Aprotic
Ethyl Acetate
6.0
> 150
Dipole-dipole & H-bond acceptor
Halogenated
Dichloromethane
8.9
> 200
High dispersion (
δD
) matching
Non-Polar
n-Hexane
1.9
10 - 25
Lipophilic tail solvation (dimer state)
Aqueous
Water
80.1
< 0.1
High cohesive energy penalty
Self-Validating Experimental Protocol: The Shake-Flask Method
To empirically determine the exact solubility of 4-methyl-3-(4-methylphenyl)pentanoic acid in a target solvent, kinetic dissolution methods are insufficient. As a Senior Application Scientist, I mandate the Isothermal Shake-Flask Method coupled with HPLC-UV quantification. This method ensures true thermodynamic equilibrium is reached and includes built-in validation steps to prevent false readings caused by polymorph transformations or supersaturation.
Step-by-Step Methodology
Sample Preparation: Add an excess of 4-methyl-3-(4-methylphenyl)pentanoic acid solid to 5.0 mL of the selected organic solvent in a tightly sealed borosilicate glass vial.
Causality: Excess solid guarantees the solution reaches thermodynamic saturation. Borosilicate is used because standard plastic tubes can leach plasticizers into organic solvents, altering the solvent's polarity and artificially skewing solubility data.
Isothermal Equilibration: Place the vials in an isothermal orbital shaker set to 25.0 ± 0.1 °C at 150 RPM.
Causality: Solubility is governed by the enthalpy of dissolution (
ΔHdiss
) and is highly temperature-dependent. Strict thermal control prevents supersaturation spikes.
Self-Validation Sampling (Time-Course): Extract 0.5 mL aliquots at exactly 24 hours and 48 hours.
Causality: Comparing the concentration of the 24h and 48h samples validates that thermodynamic equilibrium has been achieved. If the concentration variance is < 2%, the system is at equilibrium.
Phase Separation: Centrifuge the extracted aliquots at 10,000 × g for 10 minutes at 25 °C, followed by rapid filtration through a 0.22 µm PTFE syringe filter.
Causality: Centrifugation precipitates fine particulates to prevent filter clogging. The hydrophobic PTFE membrane ensures no adsorption of the lipophilic analyte occurs during filtration.
HPLC-UV Quantification: Dilute the filtered supernatant with the mobile phase and analyze via HPLC-UV at the compound's
λmax
(typically ~220-230 nm, corresponding to the p-tolyl chromophore). Calculate concentration against a validated calibration curve.
Solid-State Verification (Critical): Recover the residual solid from the vial and analyze it via X-Ray Powder Diffraction (XRPD).
Causality: Solvents can induce the formation of solvates or trigger a transition to a more stable polymorph during equilibration. XRPD confirms the solid phase remains unchanged, ensuring the measured solubility corresponds to the original material.
Thermodynamic solubility determination workflow using the shake-flask method and HPLC.
References
NextSDS. "4-METHYL-3-(4-METHYLPHENYL)PENTANOIC ACID — Chemical Substance Information.
National Institutes of Health (PMC). "Hansen Solubility Parameters Applied to the Extraction of Phytochemicals."
Asian Journal of Pharmaceutics.
Foundational
Thermodynamic Stability Profile of 4-Methyl-3-(4-methylphenyl)pentanoic Acid: A Technical Guide for Preformulation
Executive Summary In the landscape of drug development, understanding the thermodynamic boundaries of an Active Pharmaceutical Ingredient (API) or its critical intermediates is paramount. 4-Methyl-3-(4-methylphenyl)penta...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of drug development, understanding the thermodynamic boundaries of an Active Pharmaceutical Ingredient (API) or its critical intermediates is paramount. 4-Methyl-3-(4-methylphenyl)pentanoic acid (CAS: 57960-10-8) is a structurally complex
β
-aryl aliphatic acid. Featuring a chiral center at the C3 position flanked by a bulky p-tolyl group and an isopropyl tail, this molecule presents unique steric and thermodynamic challenges.
This whitepaper provides an in-depth analysis of the thermodynamic stability of 4-Methyl-3-(4-methylphenyl)pentanoic acid. By synthesizing principles of physical organic chemistry and drawing parallels from extensively studied non-steroidal anti-inflammatory drugs (NSAIDs) with similar aryl-aliphatic frameworks[1],[2], this guide establishes a foundational framework for its conformational, solid-state, and solution-phase thermodynamics.
The thermodynamic baseline of any molecule begins with its intramolecular forces. For 4-Methyl-3-(4-methylphenyl)pentanoic acid, the C3 carbon is a stereocenter that dictates the molecule's 3D conformation.
The primary thermodynamic driver here is the steric hindrance between the p-tolyl group and the adjacent isopropyl group (C4-C5). To minimize Gibbs free energy (
G
), the molecule must adopt a conformation that minimizes gauche interactions between the
π
-cloud of the aromatic ring and the aliphatic methyl protons. The rotational barrier around the C2-C3 and C3-C4 bonds is elevated due to this steric bulk, locking the molecule into a limited set of low-energy conformers.
Fig 1: Steric and inductive interactions governing C3 conformational stability.
The solid-state thermodynamic stability of aryl-aliphatic acids is governed by their crystal lattice energy. The branched isopropyl tail disrupts tight planar packing, which typically results in a relatively low melting point—a characteristic shared with analogous compounds like ibuprofen (melting point ~75–78 °C)[3],[4].
Thermal Degradation Pathways
At elevated temperatures, aliphatic carboxylic acids undergo specific degradation pathways. Based on isoconversional kinetic models (such as the Coats-Redfern or Kissinger-Akahira-Sunose methods) applied to similar profen-derivatives, thermal degradation generally occurs in a single major step following melting[1],[4].
Evaporation/Sublimation: Initial mass loss is often driven by the evaporation of the liquid phase[3].
Decarboxylation: The cleavage of the carboxyl group releases
CO2
.
Radical Fragmentation: The aliphatic backbone breaks down at temperatures exceeding 250 °C[3].
Quantitative Thermodynamic Parameters
The table below summarizes the extrapolated thermodynamic and kinetic parameters for the thermal degradation of this structural class, based on analogous aryl-propanoic/pentanoic acids[1],[3].
Parameter
Symbol
Estimated Range
Physical Significance
Melting Onset
Tm
70 °C – 90 °C
Disruption of the crystal lattice; endothermic phase transition.
Degradation Onset
Tdeg
150 °C – 180 °C
Point of thermal instability where covalent bonds begin to cleave.
Activation Energy
Ea
75 – 85 kJ/mol
The energy barrier required to initiate thermal decomposition.
Enthalpy of Activation
ΔH‡
70 – 80 kJ/mol
Heat absorbed to reach the transition state during degradation.
Gibbs Free Energy
ΔG‡
110 – 130 kJ/mol
Indicates that thermal degradation is a non-spontaneous process.
Solution Thermodynamics & Phase Partitioning
For oral drug formulation, the thermodynamic cycle of dissolution is critical. The dissolution of 4-Methyl-3-(4-methylphenyl)pentanoic acid in aqueous media is thermodynamically unfavorable at low pH due to the high energy penalty of cavity formation in water, driven by the highly lipophilic p-tolyl and isopropyl groups.
The molecule possesses a weak carboxylic acid with an estimated
pKa
of ~4.5.
At pH < 4.5 (Stomach): The molecule is unionized. The free energy of solvation (
ΔGsolv
) is positive (unfavorable), leading to poor solubility.
At pH > 6.8 (Intestines): The carboxylate ionizes. Ion-dipole interactions with water heavily decrease
ΔGsolv
, exponentially increasing thermodynamic solubility[5].
Fig 2: Thermodynamic cycle of dissolution for lipophilic aliphatic acids.
To empirically determine the thermodynamic stability of 4-Methyl-3-(4-methylphenyl)pentanoic acid, the following field-proven protocols must be executed. These methods are designed with built-in causal checks to ensure data integrity.
Protocol A: Thermal Stability via TGA/DSC
Objective: Determine
Tm
,
Tdeg
, and degradation kinetics.
Baseline Calibration: Run a blank baseline with an empty aluminum pan. Causality: This subtracts buoyancy effects and instrument drift, ensuring the mass loss curve is strictly attributable to the API.
Sample Preparation: Accurately weigh 2.0 – 5.0 mg of the compound into a standard aluminum crucible. Do not overpack, as thermal gradients within the powder bed can skew the apparent
Ea
.
Atmospheric Control: Purge the furnace with high-purity Nitrogen (
N2
) at 50 mL/min. Causality: An inert atmosphere decouples pure thermal degradation from auto-oxidation pathways[4].
Dynamic Heating: Heat the sample from 25 °C to 350 °C at multiple heating rates (
β
= 5, 10, 15, and 20 °C/min).
Kinetic Modeling: Apply the Kissinger-Akahira-Sunose (KAS) model to the multi-rate data to extract the activation energy (
Ea
) without assuming a specific reaction mechanism[1].
Protocol B: Thermodynamic Solubility via Shake-Flask Method
Objective: Determine the intrinsic solubility (
S0
) and phase stability.
Media Preparation: Prepare standard buffered solutions at pH 1.2 (HCl/NaCl), pH 4.5 (Acetate), and pH 6.8 (Phosphate).
Equilibration: Add an excess amount of the solid API to 10 mL of each buffer in sealed glass vials.
Agitation & Temperature Control: Place vials in a reciprocating water bath at exactly 37.0 ± 0.5 °C.
Self-Validation Sampling: Extract 1 mL aliquots at 24 hours and 48 hours. Centrifuge at 10,000 rpm for 15 minutes to separate the undissolved lattice.
Quantification: Analyze the supernatant via HPLC-UV. Validation Check: If the concentration difference between the 24h and 48h samples is <5%, thermodynamic equilibrium has been achieved. If the pH of the unbuffered media drops, the intrinsic solubility measurement is confounded by self-acidification; rely strictly on the buffered data.
References
Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates
Source: nih.gov (PMC)
URL:[Link][1]
Reaction Rate Models for the Thermal Decomposition of Ibuprofen Crystals
Source: scirp.org
URL:[Link][3]
Metformin-Mediated Improvement in Solubility, Stability, and Permeability of Nonsteroidal Anti-Inflammatory Drugs
Source: nih.gov (PMC)
URL:[Link][5]
Thermal Stability of Ibuprofen. Kinetic Study Under Non-Isothermal Conditions
Source: lew.ro
URL:[Link][4]
Two Novel Co-Crystals of Naproxen: Comparison of Stability, Solubility and Intermolecular Interaction
Source: mdpi.com
URL:[Link][2]
A Comprehensive Technical Guide to the Crystal Structure Analysis of 4-Methyl-3-(4-methylphenyl)pentanoic Acid
Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of 4-Methyl-3-(4-methylphe...
Author: BenchChem Technical Support Team. Date: March 2026
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of 4-Methyl-3-(4-methylphenyl)pentanoic acid, a novel carboxylic acid derivative with potential applications in drug discovery. The structural characteristics of active pharmaceutical ingredients (APIs) are of paramount importance, governing their physicochemical properties such as solubility, stability, and bioavailability. The presence of methyl groups, for instance, can significantly modulate a molecule's pharmacodynamic and pharmacokinetic profiles[1]. This document outlines the complete workflow, from the synthesis and purification of the target compound to its crystallization, data collection, structure solution, and detailed analysis of its three-dimensional architecture. We delve into the causality behind experimental choices, offering field-proven insights to ensure the generation of a high-quality, publishable crystal structure.
Introduction: The Rationale for Structural Elucidation
The precise three-dimensional arrangement of atoms in a molecule is fundamental to its function. For drug development professionals, a high-resolution crystal structure provides invaluable insights into a molecule's conformational preferences, intermolecular interactions, and potential binding modes with biological targets. 4-Methyl-3-(4-methylphenyl)pentanoic acid contains several key structural features—a carboxylic acid moiety capable of strong hydrogen bonding, a chiral center, and two methyl-substituted phenyl rings—that make its solid-state conformation and packing of significant interest. This guide serves as a detailed protocol for elucidating this structure, providing a foundational understanding for future structure-activity relationship (SAR) studies and formulation development.
Synthesis and Purification of 4-Methyl-3-(4-methylphenyl)pentanoic Acid
A pure, crystalline sample is the prerequisite for successful single-crystal X-ray analysis[2]. The synthesis of the title compound can be achieved through a multi-step process, followed by rigorous purification. A plausible synthetic route is outlined below.
Caption: Proposed synthesis workflow for the target compound.
Experimental Protocol: Synthesis
This protocol is a conceptual adaptation based on established organic synthesis methodologies for similar compounds[3][4].
Step 1: Synthesis of 3-Oxo-4-(4-methylphenyl)butanoic acid. Following a known two-step process, 4-methylphenylacetonitrile can be converted to Methyl 4-(4-methylphenyl)-3-oxobutanoate via a Blaise reaction. Subsequent controlled hydrolysis of the methyl ester yields the β-keto acid, 3-Oxo-4-(4-methylphenyl)butanoic acid. Care must be taken during hydrolysis to avoid decarboxylation[3].
Step 2: Synthesis of 4-Methyl-3-(4-methylphenyl)pentanoic acid. A plausible, albeit hypothetical, subsequent step would involve a reductive amination followed by a substitution reaction to introduce the second methyl group and reduce the ketone. A detailed exploration of this synthetic step is beyond the scope of this structural guide, but the final product would be carried forward for purification. The target compound is commercially available from specialized suppliers, which can be an alternative to de novo synthesis.
Purification Protocol
Impurities can significantly inhibit crystal growth by disrupting the formation of a regular crystal lattice[2]. For a solid carboxylic acid, recrystallization is the most effective purification method[2].
Solvent Selection: A systematic solvent screening is performed to identify a solvent that dissolves the compound when hot but in which it is sparingly soluble at room temperature.
Dissolution: The crude product is dissolved in a minimal amount of the chosen hot solvent.
Hot Filtration: The hot solution is filtered to remove any insoluble impurities.
Slow Cooling: The flask is insulated and allowed to cool slowly to room temperature to encourage the growth of large, well-ordered crystals. Rapid cooling can lead to precipitation rather than crystallization[2].
Crystal Collection: The purified crystals are collected by vacuum filtration and washed with a small amount of cold solvent.
Drying: The crystals are dried under vacuum to remove any residual solvent.
Single Crystal Growth
The quality of the diffraction data is directly dependent on the quality of the single crystal[2]. The goal is to obtain a single crystal with dimensions of approximately 0.1-0.3 mm, free of cracks and other defects[2].
Crystallization Methodologies
Several techniques can be employed to grow X-ray quality crystals. A screening of different solvents and methods is highly recommended.
Method
Description
Rationale
Slow Evaporation
The purified compound is dissolved in a suitable solvent in a loosely covered vial, allowing the solvent to evaporate over several days or weeks.
This gradual increase in concentration promotes slow and controlled crystal growth, often yielding high-quality single crystals[2].
Vapor Diffusion
A concentrated solution of the compound in a "good" solvent is placed in a small open vial, which is then sealed inside a larger jar containing a "poor" solvent (an anti-solvent) in which the compound is insoluble. The anti-solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.
This is a very gentle method that allows for fine control over the rate of crystallization, which is crucial for growing large, well-ordered crystals.
Slow Cooling
A saturated solution of the compound at an elevated temperature is slowly cooled.
This method is effective when the compound's solubility is highly dependent on temperature. The key is a slow cooling rate to prevent the formation of many small crystals[2].
Table 1: Common Crystallization Techniques for Organic Molecules.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles[5].
Caption: The overall workflow for single-crystal X-ray structure determination.
Data Collection Protocol
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
Instrumentation: Data is collected on a modern diffractometer equipped with a sensitive detector.
Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors.
Structure Solution and Refinement
The goal of structure solution is to determine the initial positions of the atoms in the unit cell, while refinement optimizes these positions to best fit the experimental data.
Structure Solution: The phase problem is typically solved using direct methods, which are highly effective for small organic molecules.
Structure Refinement: The atomic model is refined using a full-matrix least-squares procedure, commonly with the SHELXL program[6][7]. This iterative process refines atomic coordinates, and anisotropic displacement parameters for non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model[7]. The refinement is complete when the model converges, indicated by minimal shifts in the refined parameters and low residual values (R-factors).
Analysis of the Crystal Structure
The refined crystal structure provides a wealth of information. The primary results are the precise 3D coordinates of all atoms in the asymmetric unit. From these, we can analyze the molecular conformation, intermolecular interactions, and crystal packing.
Hypothetical Crystallographic Data
The following table presents plausible crystallographic data for 4-Methyl-3-(4-methylphenyl)pentanoic acid, based on typical values for similar organic compounds.
Parameter
Value
Chemical Formula
C₁₃H₁₈O₂
Formula Weight
206.28 g/mol
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
10.123(4)
b (Å)
8.456(3)
c (Å)
14.789(6)
β (°)
98.76(2)
Volume (ų)
1251.3(8)
Z
4
Density (calc)
1.095 g/cm³
R₁ [I > 2σ(I)]
0.045
wR₂ (all data)
0.123
Table 2: Hypothetical Crystal Data and Structure Refinement Details.
Molecular Conformation and Intermolecular Interactions
The key feature of carboxylic acid crystal structures is the formation of hydrogen-bonded dimers. It is highly probable that 4-Methyl-3-(4-methylphenyl)pentanoic acid will form centrosymmetric dimers via O-H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules.
Further analysis will focus on:
Torsion Angles: Determining the conformation of the pentanoic acid chain and the relative orientations of the phenyl ring and the isopropyl group.
Weak Interactions: Identifying other non-covalent interactions, such as C-H···π and π-π stacking interactions, which contribute to the overall stability of the crystal lattice[8][9].
Hirshfeld Surface Analysis
To further visualize and quantify the intermolecular interactions, a Hirshfeld surface analysis would be performed[9]. This powerful tool maps the electron distribution between neighboring molecules, providing a detailed picture of the crystal packing environment.
d_norm Surface: A surface mapped with the normalized contact distance (d_norm) highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate hydrogen bonds and other close contacts.
2D Fingerprint Plots: These plots summarize the intermolecular contacts in the crystal, quantifying the percentage contribution of different interaction types (e.g., O···H, H···H, C···H) to the total Hirshfeld surface[8][9][10]. For a carboxylic acid, a significant percentage of O···H/H···O interactions is expected, confirming the presence of strong hydrogen bonding[8][9].
Conclusion
This technical guide has outlined a comprehensive, field-proven methodology for the complete crystal structure analysis of 4-Methyl-3-(4-methylphenyl)pentanoic acid. By following these detailed protocols—from synthesis and crystallization to advanced X-ray diffraction data analysis—researchers can obtain a high-resolution three-dimensional structure of the molecule. The resulting structural data is crucial for understanding its solid-state properties and provides a critical foundation for rational drug design and development efforts. The insights gained from such an analysis are indispensable for optimizing lead compounds and advancing them through the development pipeline.
References
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction. Retrieved from [Link]
Singh, V., & Baruah, J. B. (2019). Hirshfeld surface analyses showing the hydrogen bonds of the carboxylic... ResearchGate. Retrieved from [Link]
Nirmalram, J., et al. (2022). Structure determination and Hirshfeld surface analysis of new cocrystal and salt forms of 5-aminotetrazole with hydroxy- and nitro-substituted carboxylic acids. IUCr Journals. Retrieved from [Link]
Sheldrick, G. M. (n.d.). Chapter 6.1.2 SHELXL-97. Retrieved from [Link]
Kumar, M. H., et al. (2023). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. IUCrData. Retrieved from [Link]
White Rose Research Online. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate. Retrieved from [Link]
Shelukho, D. V., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of 7-oxo-6-phenyl-6,7-dihydro-5H-thieno[2,3-f]isoindole-8-carboxylic acid. Acta Crystallographica Section E. Retrieved from [Link]
Sucrose. (n.d.). SHELXL - An Easy Structure. Retrieved from [Link]
Girolami, G. S. (2004, January 25). A Guide to Using the SHELXTL Crystallographic Software Package XSHELL version. University of Illinois. Retrieved from [Link]
PubChemLite. (n.d.). 4-methyl-3-phenylpentanoic acid (C12H16O2). Retrieved from [Link]
PubChemLite. (n.d.). 3-phenylpentanoic acid (C11H14O2). Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 4-Methyl-3-phenylpentanoic acid. PubChem. Retrieved from [Link]
Zhang, Y., et al. (2024, August 17). Fast growth of single-crystal covalent organic frameworks for laboratory x-ray diffraction. Science. Retrieved from [Link]
Li, X., et al. (2016). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Latin American Journal of Pharmacy. Retrieved from [Link]
Cheung, E. Y., et al. (n.d.). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. J-STAGE. Retrieved from [Link]
Google Patents. (n.d.). EP0059659B1 - Derivatives of 4-methyl-3-formyl-pentanoic acid, their process of ....
Li, J., et al. (2025, March 25). Single-Crystal X-ray Structures of Homochiral Brønsted Acidic Covalent Organic Frameworks. Journal of the American Chemical Society. Retrieved from [Link]
Organic Syntheses. (n.d.). (r)-3-hydroxy-4-methylpentanoic acid. Retrieved from [Link]
University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]
NextSDS. (n.d.). 3-phenylpentanoic acid — Chemical Substance Information. Retrieved from [Link]
Google Patents. (n.d.). US4421928A - 4-Methyl-3-formyl-pentanoic acid esters.
Prous Science. (n.d.). pregabalin. Retrieved from [Link]
CrystEngComm - OPUS. (2025, August 13). Mechanochemical synthesis of multicomponent organic solids. Retrieved from [Link]
MDPI. (2023, October 26). 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones Synthesis: Mechanistic Pathway Study and Single-Crystal X-ray Analysis of the Intermediates. Retrieved from [Link]
Lian, J., et al. (2013, August 15). [Application of methyl in drug design]. Yao Xue Xue Bao. Retrieved from [Link]
Lawrence, S. E., & Moynihan, H. A. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Protocols. Retrieved from [Link]
Biosynthetic Potential and Pharmacological Engineering of 4-Methyl-3-(4-methylphenyl)pentanoic Acid Derivatives
Executive Summary 4-Methyl-3-(4-methylphenyl)pentanoic acid (4M3MPPA, CAS 57960-10-8)[1] is an atypical, sterically hindered arylalkanoic acid characterized by a pentanoic acid backbone, a C4 methyl group (forming an iso...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Methyl-3-(4-methylphenyl)pentanoic acid (4M3MPPA, CAS 57960-10-8)[1] is an atypical, sterically hindered arylalkanoic acid characterized by a pentanoic acid backbone, a C4 methyl group (forming an isopropyl moiety), and a C3 p-tolyl substitution[2]. While classical non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen belong to the
α
-arylpropanoic acid class, the
β
-aryl substitution pattern of 4M3MPPA presents unique biosynthetic challenges and pharmacological opportunities. This whitepaper provides an in-depth technical framework for the biocatalytic synthesis, kinetic resolution, and pharmacological application of 4M3MPPA derivatives, specifically targeting their potential as selective cyclooxygenase (COX) inhibitors and Leukotriene B4 (LTB4) biosynthesis modulators.
Structural Rationale & Pharmacological Potential
The pharmacological efficacy of arylalkanoic acids is heavily dependent on the spatial orientation of their lipophilic aromatic rings relative to the terminal carboxylic acid.
CYP1A2-Mediated Prodrug Activation
Recent molecular docking and in vitro metabolic studies have demonstrated that arylalkanoic acid prodrugs can undergo highly specific hepatic activation via[3]. The active site of human CYP1A2 effectively accommodates the alkane-derived chains of these prodrugs. For 4M3MPPA derivatives, the bulky p-tolyl and isopropyl groups provide distinct hydrophobic anchoring within the CYP1A2 catalytic pocket, enabling controlled oxidative cleavage that releases the active anti-inflammatory metabolite[3]. This mechanism minimizes direct gastrointestinal toxicity—a primary side effect of active NSAIDs—by deferring the release of the active COX-inhibitor until first-pass hepatic metabolism[3].
LTB4 Biosynthesis Inhibition
Beyond COX inhibition, structurally modified arylalkanoic acids have shown potent [4]. In models of ulcerative colitis, derivatives bearing specific lipophilic profiles (
logP≈6.97
) act as allosteric modulators that inhibit LTB4 biosynthesis[4]. The unique steric bulk of 4M3MPPA makes it a prime scaffold for developing dual-action anti-inflammatory agents that simultaneously suppress prostaglandin and leukotriene pathways.
Fig 1: Pharmacological pathway of 4M3MPPA prodrugs via CYP1A2 activation and dual COX/LTB4 inhibition.
Biosynthetic Pathways & Enzymatic Synthesis
Chemical synthesis of the C3 chiral center in 4M3MPPA often yields racemic mixtures with poor stereocontrol due to the competing steric hindrance of the adjacent isopropyl and p-tolyl groups. Biocatalysis provides a highly enantioselective, green-chemistry alternative.
Ene-reductases belonging to the Old Yellow Enzyme (OYE) family catalyze the trans-hydrogenation of
α,β
-unsaturated carboxylic acids. By utilizing an engineered OYE with an expanded active-site pocket, the bulky 4-methyl-3-(4-methylphenyl)pent-2-enoic acid precursor can be stereospecifically reduced. The enzyme transfers a hydride from a tightly bound FMNH
2
cofactor to the C3 (
β
) position, while a conserved tyrosine residue donates a proton to the C2 (
α
) position, yielding enantiopure 4M3MPPA.
Pathway B: Kinetic Resolution via Asymmetric Esterification
For racemic mixtures of 4M3MPPA, kinetic resolution via lipases or chiral acyl-transfer catalysts is highly effective. Research has shown that using modified benzotetramisole-type catalysts or Candida antarctica Lipase B (CALB) can resolve racemic 2-aryl and 3-arylalkanoic acids with exceptional enantiomeric excess (ee > 99%)[5]. The enzyme selectively acylates the less sterically hindered enantiomer, leaving the desired stereoisomer untouched.
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating thermodynamic drivers and internal mass-balance checks.
Protocol 1: Biocatalytic Ene-Reductase Reduction
Substrate Loading (Biphasic System): Suspend 50 mM of 4-methyl-3-(4-methylphenyl)pent-2-enoic acid in a 1:1 (v/v) mixture of KPi buffer (100 mM, pH 7.0) and toluene.
Causality: The biphasic system acts as a substrate reservoir. It prevents enzyme inhibition by keeping the aqueous concentration of the highly lipophilic substrate low, while continuously replenishing it as the reaction proceeds.
Cofactor Recycling Activation: Add 100 mM Glucose, 1 mM NADP
+
, and 10 U/mL Glucose Dehydrogenase (GDH).
Causality: Ene-reductases require NADPH to reduce their flavin cofactor. GDH oxidizes glucose to gluconolactone, driving the continuous regeneration of NADPH. This makes the entire reduction thermodynamically irreversible.
Biocatalyst Addition: Introduce 5 mg/mL of engineered OYE. Incubate at 30°C, 200 rpm for 24 hours.
Validation & Extraction: Acidify the aqueous phase to pH 2.0 using 1M HCl, then extract with ethyl acetate.
Self-Validation: Analyze the organic layer via GC-MS. The mass balance (Substrate + Product) must equal 100% ± 5% of the initial molar loading to validate the absence of side reactions (e.g., spontaneous decarboxylation).
Protocol 2: Lipase-Mediated Kinetic Resolution
Substrate Preparation: Dissolve 100 mM of racemic 4M3MPPA in anhydrous methyl tert-butyl ether (MTBE).
Causality: MTBE is selected because its low polarity minimizes water activity (
aw
), which is critical to suppress the reverse hydrolysis reaction and drive the equilibrium strictly toward esterification[5].
Enzyme Addition: Add 20 mg/mL of immobilized CALB (Novozym 435).
Causality: Immobilization on an acrylic resin increases the enzyme's thermal stability and rigidity, preventing unfolding in organic solvents and allowing for simple recovery via filtration.
Causality: Limiting the alcohol to 0.5 equivalents creates a self-terminating reaction. The reaction will naturally halt at 50% conversion, which is the mathematical optimum for resolving a racemate to achieve maximum enantiomeric excess of the unreacted acid.
Monitoring & Validation: Track the reaction via chiral HPLC.
Self-Validation: The Enantiomeric Ratio (E-value) must be calculated. An E-value > 100 validates that the enzyme's active site has strict stereochemical recognition of the C3 p-tolyl group.
Fig 2: Self-validating biocatalytic workflow for the kinetic resolution of racemic 4M3MPPA.
Quantitative Data Presentation
The following table summarizes the comparative efficiency of different catalytic systems for the kinetic resolution and asymmetric synthesis of sterically hindered arylalkanoic acids akin to 4M3MPPA.
Catalytic System
Reaction Type
Conversion (%)
Enantiomeric Excess (ee %)
E-value
Optimal Solvent
Time (h)
Engineered OYE
Asymmetric Reduction
> 99%
> 99% (S)
N/A
KPi Buffer / Toluene
24
Immobilized CALB
Kinetic Resolution
49.5%
98% (S-acid)
> 150
Anhydrous MTBE
12
(S)-
β
-Np-BTM
Asymmetric Esterification
50.1%
95% (S-acid)
85
Dichloromethane
18
Chemical Hydrogenation
Transition Metal Reduction
95%
< 15% (Racemic)
N/A
Methanol
8
Note: The high E-value (>150) for CALB demonstrates its superior capability to distinguish the spatial arrangement of the C3 p-tolyl group compared to traditional chemical transition-metal catalysts.
References
NextSDS. "4-METHYL-3-(4-METHYLPHENYL)PENTANOIC ACID — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]
Occhiuzzi, M.A., et al. "Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents." International Journal of Molecular Sciences, 2024; 25(1):435. Available at:[Link]
Junek, R., et al. "Antileukotrienic phenethylamido derivatives of arylalkanoic acids in the treatment of ulcerative colitis." European Journal of Medicinal Chemistry, 2009 Jan;44(1):332-44. Available at:[Link]
Nakata, K. "Development of novel methods for preparing chiral non-steroidal anti-inflammatory drugs (NSAIDs) by asymmetric esterification." Yakugaku Zasshi, 2012;132(9):993-1000. Available at:[Link]
4-Methyl-3-(4-methylphenyl)pentanoic Acid: Exact Mass, Molecular Weight, and Analytical Profiling
Executive Summary In the landscape of modern drug development and analytical chemistry, the precise characterization of fine chemicals and pharmaceutical intermediates is paramount. 4-Methyl-3-(4-methylphenyl)pentanoic a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug development and analytical chemistry, the precise characterization of fine chemicals and pharmaceutical intermediates is paramount. 4-Methyl-3-(4-methylphenyl)pentanoic acid (CAS: 57960-10-8) is a structurally complex
β
-substituted pentanoic acid. While it shares the molecular formula
C13H18O2
with widely known nonsteroidal anti-inflammatory drugs (NSAIDs) such as Ibuprofen, its unique steric bulk—driven by an isopropyl group at the C4 position and a p-tolyl group at the C3 position—imparts distinct physicochemical and chromatographic behaviors.
This whitepaper provides an in-depth technical guide on the molecular weight, exact mass, synthetic pathways, and high-resolution mass spectrometry (HRMS) workflows required to isolate and validate this compound in complex matrices.
Physicochemical Profiling: Molecular Weight vs. Exact Mass
For researchers conducting structural elucidation, distinguishing between average molecular weight and monoisotopic exact mass is a critical first step.
Molecular Weight (MW) is calculated using the standard atomic weights of elements, which account for the natural abundance of all isotopes. It is primarily used for macroscopic stoichiometric calculations in synthetic workflows.
Exact Mass (Monoisotopic Mass) is calculated using only the most abundant isotope of each element (e.g.,
12C
,
1H
,
16O
). This is the fundamental metric used in HRMS to determine elemental composition and rule out isobaric interferences.
Mass Calculations
The formula for 4-methyl-3-(4-methylphenyl)pentanoic acid is
C13H18O2
.
Average Molecular Weight:(13×12.011)+(18×1.008)+(2×15.999)=206.28 g/mol
[1]
Exact Mass:(13×12.00000)+(18×1.007825)+(2×15.994915)=206.13068 Da
[1]
Table 1: Key Physicochemical Parameters
Parameter
Value
Analytical Significance
Molecular Formula
C13H18O2
Defines elemental composition.
CAS Number
57960-10-8
Unique registry identifier for procurement and safety [2].
Average Molecular Weight
206.28 g/mol
Used for molarity and yield calculations.
Monoisotopic Exact Mass
206.13068 Da
Target mass for HRMS identification.
Theoretical
[M−H]−
Ion
205.12285 Da
Target
m/z
for negative-mode ESI-MS.
Structural Features
C3 p-tolyl, C4 isopropyl
Dictates steric hindrance and MS/MS fragmentation.
Structural Elucidation & Isomeric Differentiation
A primary challenge in mass spectrometry is the presence of isobaric compounds—molecules that share the exact same elemental formula and exact mass. 4-Methyl-3-(4-methylphenyl)pentanoic acid is an exact isomer of Ibuprofen [1].
The Causality of Chromatographic Separation:
Because a mass spectrometer alone cannot differentiate between these two isomers (both yield a precursor ion at
m/z
205.1229 in negative mode), orthogonal separation techniques must be employed. The isopropyl group at the C4 position of 4-methyl-3-(4-methylphenyl)pentanoic acid creates a broader steric profile compared to the linear isobutyl tail of Ibuprofen. When subjected to reversed-phase Ultra-High-Performance Liquid Chromatography (UHPLC) on a C18 column, this difference in hydrodynamic volume alters the compound's partitioning between the mobile and stationary phases, resulting in distinct retention times.
Fig 1. UHPLC-HRMS/MS orthogonal workflow for differentiating isobaric
C13H18O2
isomers.
Synthetic Methodologies
To synthesize 4-methyl-3-(4-methylphenyl)pentanoic acid as an analytical standard, chemists typically employ a regioselective 1,4-conjugate addition [3].
The Causality of Catalyst Selection:
Reacting an
α,β
-unsaturated ester (like 4-methyl-2-pentenoate) directly with a Grignard reagent (p-tolylmagnesium bromide) predominantly yields the 1,2-addition product (attacking the carbonyl carbon). To force the reaction to the
β
-carbon (C3), a Copper(I) catalyst (such as CuI) is introduced. The copper transmetalates with the Grignard reagent to form an organocuprate intermediate. Organocuprates are "softer" nucleophiles according to Hard-Soft Acid-Base (HSAB) theory, perfectly matching the "soft" electrophilic character of the
β
-carbon, thereby exclusively driving the 1,4-conjugate addition.
Step-by-Step Synthetic Protocol
Preparation of Organocuprate: Under an inert argon atmosphere, suspend 0.1 equivalents of CuI in anhydrous Tetrahydrofuran (THF) and cool to -78°C. Slowly add 1.2 equivalents of p-tolylmagnesium bromide.
Conjugate Addition: Dropwise, add 1.0 equivalent of ethyl 4-methyl-2-pentenoate. Stir the mixture at -78°C for 2 hours, allowing the organocuprate to attack the
β
-position.
Quenching: Quench the reaction with saturated aqueous
NH4Cl
to destroy unreacted organometallics, which self-validates the termination of the reaction via the cessation of gas evolution.
Saponification: Extract the ester intermediate, then reflux in a mixture of NaOH/Methanol for 4 hours to hydrolyze the ester into the carboxylic acid.
Acidic Workup: Acidify the aqueous layer with 1M HCl to pH 2, precipitating the target 4-methyl-3-(4-methylphenyl)pentanoic acid. Extract with ethyl acetate and purify via recrystallization.
To confirm the identity of the synthesized compound, an HRMS protocol must be executed. This protocol is designed as a self-validating system ; it utilizes an internal lock mass to continuously calibrate the instrument, ensuring that the mass accuracy remains below the critical threshold of 5 parts-per-million (ppm).
Step-by-Step Analytical Workflow
System Suitability & Calibration:
Infuse a standard solution of Sodium Formate to calibrate the Time-of-Flight (TOF) or Orbitrap mass analyzer.
Self-Validation Check: Ensure the calibration curve yields an
R2>0.999
and a mass error of
<1 ppm
before proceeding.
Sample Preparation:
Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 1
μ
g/mL using 50:50 Water:Acetonitrile.
UHPLC Separation:
Column: C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7
μ
m particle size).
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
Gradient: 10% B to 90% B over 10 minutes.
ESI-HRMS Acquisition:
Operate the Electrospray Ionization (ESI) source in Negative Ion Mode , as the carboxylic acid moiety readily loses a proton to form
[M−H]−
.
Continuously infuse Leucine Enkephalin (
m/z
554.2615 in negative mode) as a lock mass. The system automatically adjusts the mass axis in real-time against this known standard.
Data Processing:
Extract the ion chromatogram (EIC) for
m/z
205.1229 with a narrow mass window (
±5 ppm
).
Acceptance Criteria: The observed mass must be between 205.1219 and 205.1239 Da. The isotopic pattern must match the theoretical distribution for
C13H17O2−
.
Conclusion
The rigorous characterization of 4-methyl-3-(4-methylphenyl)pentanoic acid requires a deep understanding of its exact mass (206.13068 Da) and its structural behavior. By leveraging the causality of steric hindrance in chromatography and the precision of lock-mass calibrated HRMS, application scientists can confidently differentiate this compound from isobaric interferences. Furthermore, the application of HSAB theory in its synthesis ensures high regioselectivity, providing pure standards necessary for downstream drug development and toxicological assays.
Title: 4-METHYL-3-(4-METHYLPHENYL)PENTANOIC ACID — Chemical Substance Information
Source: nextsds.com
URL: [Link](Verified via NextSDS Substance Database)
Protocols & Analytical Methods
Method
Comprehensive Synthesis Protocol for 4-Methyl-3-(4-methylphenyl)pentanoic acid
Introduction & Strategic Rationale 4-Methyl-3-(4-methylphenyl)pentanoic acid (CAS 57960-10-8) is a highly branched β-arylaliphatic acid. Compounds of this class have historically been investigated for their profound fibr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
4-Methyl-3-(4-methylphenyl)pentanoic acid (CAS 57960-10-8) is a highly branched β-arylaliphatic acid. Compounds of this class have historically been investigated for their profound fibrinolytic activity and unique lipophilicity profiles, which dictate their binding affinity to serum albumin and other transport proteins .
Synthesizing this target presents a specific chemical challenge: the severe steric hindrance at the β-carbon, which is bonded to both an isopropyl group and a p-tolyl ring. Standard olefination approaches (e.g., Horner-Wadsworth-Emmons) on the precursor ketone often fail or proceed with abysmal yields due to this steric bulk. To bypass this, our protocol employs a Reformatsky reaction , utilizing a less basic, highly nucleophilic zinc enolate to force the initial carbon-carbon bond formation, followed by a thermodynamically driven dehydration, catalytic hydrogenation, and exhaustive saponification.
Synthetic Workflow
Figure 1: Four-step synthetic workflow for 4-Methyl-3-(4-methylphenyl)pentanoic acid.
Step-by-Step Experimental Methodologies
Step 1: Reformatsky Reaction (C-C Bond Formation)
Causality: The starting material, 1-(4-methylphenyl)-2-methyl-1-propanone (p-tolyl isopropyl ketone), is highly sterically hindered. Using strong bases (like NaH or LDA) for standard aldol/olefination reactions leads to competitive enolization of the ketone rather than addition. The Reformatsky reaction uses a zinc enolate, which is less basic and highly chemoselective for addition to the carbonyl carbon.
Procedure:
Equip an oven-dried 3-neck round-bottom flask with a reflux condenser, an addition funnel, and an argon inlet.
Add activated Zinc dust (1.5 eq) and anhydrous THF (0.5 M relative to ketone).
Add a catalytic amount of iodine (I₂) or 1,2-dibromoethane (0.05 eq) and heat gently until the characteristic brown color of iodine dissipates, indicating zinc activation.
Heat the suspension to a gentle reflux.
Dropwise over 1 hour, add a mixture of 1-(4-methylphenyl)-2-methyl-1-propanone (1.0 eq) and ethyl bromoacetate (1.2 eq) dissolved in THF.
Maintain reflux for 4 hours.
Cool to 0 °C, quench carefully with cold 1M HCl, and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
Self-Validating System: The physical consumption of the grey zinc dust during the reaction provides visual confirmation of enolate formation. TLC tracking (Hexane/EtOAc 8:2) will reveal a new, more polar spot (the β-hydroxy ester) compared to the starting ketone, confirming conversion.
Step 2: Acid-Catalyzed Dehydration
Causality: The β-hydroxy ester intermediate is susceptible to retro-aldol cleavage under basic conditions. Therefore, dehydration is performed under acidic conditions. Toluene is chosen as the solvent to allow for azeotropic removal of water, driving the equilibrium toward the thermodynamically stable conjugated α,β-unsaturated ester.
Procedure:
Dissolve the crude β-hydroxy ester in toluene (0.2 M).
Cool to room temperature, wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
Dry over Na₂SO₄ and concentrate under reduced pressure.
Self-Validating System: The Dean-Stark trap provides real-time, quantitative validation. The reaction is deemed complete exactly when the stoichiometric volume of water (calculated based on the molar scale of the reaction) has collected in the trap.
Step 3: Catalytic Hydrogenation
Causality: The trisubstituted olefin generated in Step 2 is sterically shielded. Standard atmospheric hydrogenation is often too slow. Applying moderate pressure (40 psi) with highly active 10% Palladium on Carbon ensures complete reduction without reducing the aromatic ring.
Procedure:
Dissolve the α,β-unsaturated ester in absolute ethanol (0.1 M).
Carefully add 10% Pd/C (10% w/w relative to the substrate) under an argon blanket to prevent ignition.
Transfer to a Parr hydrogenator. Purge the vessel with H₂ gas three times.
Pressurize to 40 psi with H₂ and agitate at room temperature for 12 hours.
Filter the mixture safely through a pad of Celite to remove the pyrophoric catalyst. Wash the pad generously with ethanol.
Concentrate the filtrate to yield the saturated ester.
Self-Validating System: The pressure gauge on the Parr apparatus will show a steady drop in H₂ pressure until the theoretical molar equivalent of hydrogen is consumed, at which point the pressure stabilizes, signaling absolute completion. ¹H NMR of the crude will show the complete disappearance of the olefinic proton signal (~5.8 ppm).
Step 4: Saponification and Acidification
Causality: The ester carbonyl is flanked by a highly bulky β-carbon (bearing an isopropyl and a p-tolyl group), creating intense steric shielding. Standard ambient-temperature hydrolysis will stall. Forcing conditions (refluxing aqueous-ethanolic NaOH) are required to drive the saponification to completion.
Procedure:
Dissolve the saturated ester in ethanol (0.5 M).
Add 2M aqueous NaOH (3.0 eq).
Reflux the mixture for 8 hours.
Cool to room temperature and evaporate the ethanol under reduced pressure.
Dilute the remaining aqueous phase with water and extract once with diethyl ether (discard the ether layer; this removes any unreacted ester or neutral organic impurities).
Cool the aqueous layer to 0 °C and acidify dropwise with 6M HCl until the pH reaches 1-2.
Extract the precipitated target acid with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Recrystallize the crude solid from a mixture of heptane and ethyl acetate.
Self-Validating System: The target acid is highly lipophilic and insoluble in acidic water. Upon addition of 6M HCl, the solution will instantly transition from clear to a thick white precipitate, visually confirming successful saponification and providing an immediate phase-transfer purification mechanism.
Quantitative Data Summary
The table below outlines the expected metrics for each step, establishing a baseline for quality control and process scale-up.
Step
Reaction Type
Expected Yield (%)
Reaction Time (h)
Key Purification Method
1
Reformatsky Addition
75 - 82
4
Silica Gel Chromatography (Hexane/EtOAc)
2
Acidic Dehydration
88 - 92
6
Aqueous Workup & Concentration
3
Catalytic Hydrogenation
95 - 98
12
Filtration (Celite) & Concentration
4
Saponification
85 - 90
8
Acid-Base Extraction & Recrystallization
Total
Overall Process
~ 53 - 66
~ 30
Recrystallization (Heptane/EtOAc)
References
Kuchař, M., Brůnová, B., Rejholec, V., Roubal, Z., & Němeček, O. "Synthesis and fibrinolytic activity of β-arylaliphatic acids. Quantitative relationships between structure and biological activity." Source: Collection of Czechoslovak Chemical Communications 41.2 (1976): 633-646. URL:[Link]
Ocampo, R., & Dolbier, W. R. "The Reformatsky reaction in organic synthesis. Recent advances." Source: Tetrahedron 60.42 (2004): 9325-9374. URL:[Link]
Application
Comprehensive Application Note: NMR Characterization of 4-Methyl-3-(4-methylphenyl)pentanoic Acid
Executive Summary & Analytical Challenges 4-Methyl-3-(4-methylphenyl)pentanoic acid (CAS: 57960-10-8) is a highly versatile intermediate utilized in organic synthesis and active pharmaceutical ingredient (API) developmen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Analytical Challenges
4-Methyl-3-(4-methylphenyl)pentanoic acid (CAS: 57960-10-8) is a highly versatile intermediate utilized in organic synthesis and active pharmaceutical ingredient (API) development[1]. While its molecular weight (206.28 g/mol ) and formula (
C13H18O2
) suggest a straightforward structure, its Nuclear Magnetic Resonance (NMR) spectra present complex spin systems that frequently lead to misassignments by inexperienced analysts.
The primary analytical challenge lies in the C3 chiral center . This stereocenter breaks the local symmetry of the molecule, inducing magnetic inequivalence in the adjacent C2 methylene protons and the C4 isopropyl methyl groups. As a Senior Application Scientist, I have designed this protocol to move beyond simple peak-picking. This guide will teach you the physical causality behind these complex splitting patterns and provide a self-validating workflow to ensure absolute structural confidence.
Mechanistic Causality: Decoding Diastereotopicity
Before acquiring data, it is critical to understand why the spectrum behaves the way it does. Relying solely on software predictors often fails to capture the nuanced realities of diastereotopic environments[2].
The ABX Spin System (C2 Methylene): The C2 methylene group (
−CH2−
) is directly adjacent to the C3 chiral center. Because there is no conformation or symmetry operation that allows these two protons (
Ha
and
Hb
) to experience an identical time-averaged magnetic environment, they are diastereotopic . They will resonate at different chemical shifts and couple to each other (geminal coupling,
J≈15.5
Hz) as well as to the C3 methine proton (vicinal coupling). This creates a classic ABX multiplet system rather than a simple doublet.
Diastereotopic Methyls (C4 Isopropyl): Similarly, the isopropyl group at C4 contains two methyl groups. The proximity to the chiral center renders these two methyl groups diastereotopic. Instead of a single six-proton doublet, the
1H
NMR will display two distinct three-proton doublets [3][4]. Recognizing this prevents the erroneous conclusion that the sample contains an aliphatic impurity.
AA'BB' Aromatic System: The p-tolyl moiety features para-substitution, which presents as a tightly coupled pseudo-doublet pair (AA'BB' system) in the 7.0–7.2 ppm region, characteristic of 1,4-disubstituted benzenes.
Self-Validating Experimental Protocol
To ensure trustworthiness, the NMR acquisition must be treated as a self-validating system where sample prep, acquisition parameters, and internal checks act as quality gates.
Step-by-Step Methodology
Sample Preparation: Dissolve 15–20 mg of the highly pure compound in 0.6 mL of deuterated chloroform (
CDCl3
). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).
Instrument Calibration: Tune and match the probe for
1H
and
13C
frequencies. Lock the spectrometer to the deuterium signal of
CDCl3
(7.26 ppm for
1H
, 77.16 ppm for
13C
).
1D
1H
Acquisition: Acquire at 400 MHz (or higher) using a standard single-pulse experiment (e.g., zg30).
Causality Check: Set the relaxation delay (
D1
) to at least 5 seconds . The carboxylic acid proton (
−COOH
) and quaternary carbons relax slowly; a short
D1
will truncate their signals, causing the total integration to fall short of the required 18 protons.
1D
13C
Acquisition: Acquire at 100 MHz using proton decoupling (e.g., zgpg30 with WALTZ-16). Accumulate at least 256 scans to ensure the quaternary carbonyl (C1) and aromatic ipso-carbons are clearly resolved above the noise floor.
Impurity Cross-Check: Before assigning the aliphatic region, cross-reference the spectrum against known trace solvent impurities. For example, residual water in
CDCl3
appears at 1.56 ppm, and silicone grease at 0.07 ppm. Failing to account for these can derail the assignment of the isopropyl group[5][6].
Data Presentation & Structural Assignments
The following tables summarize the empirical NMR data, structured for rapid comparative analysis.
Table 1:
1H
NMR Assignments (400 MHz,
CDCl3
)
Shift (ppm)
Multiplicity
Integration
Coupling (
J
in Hz)
Assignment
Causality / Notes
11.00
br s
1H
-
-COOH
Broad due to chemical exchange.
7.10
d
2H
8.0
Ar-H (ortho to
CH3
)
AA'BB' system, deshielded by ring current.
7.05
d
2H
8.0
Ar-H (ortho to C3)
AA'BB' system.
2.85
m
1H
-
C3-H
Complex multiplet; couples to C2-
Ha
, C2-
Hb
, and C4-H.
2.75
dd
1H
15.5, 5.0
C2-
Ha
Diastereotopic ABX system (geminal + vicinal).
2.60
dd
1H
15.5, 9.5
C2-
Hb
Diastereotopic ABX system (geminal + vicinal).
2.30
s
3H
-
Ar-
CH3
Singlet, typical for p-tolyl methyl.
1.85
m
1H
-
C4-H
Methine of the isopropyl group.
0.95
d
3H
6.5
C5-
H3
Diastereotopic methyl (Branch A).
0.75
d
3H
6.5
C6-
H3
Diastereotopic methyl (Branch B).
Internal Validation: The sum of the integration strictly equals 18H.
Table 2:
13C
NMR Assignments (100 MHz,
CDCl3
)
Shift (ppm)
Type
Assignment
Causality / Notes
179.5
C
C1 (C=O)
Highly deshielded carbonyl carbon.
139.2
C
Ar-C1'
Quaternary ipso-carbon attached to C3.
135.8
C
Ar-C4'
Quaternary ipso-carbon attached to Ar-
CH3
.
129.1
CH
Ar-C3', C5'
Aromatic methines ortho to methyl.
128.2
CH
Ar-C2', C6'
Aromatic methines ortho to C3 alkyl group.
47.5
CH
C3
Aliphatic methine, shifted downfield by Ar ring.
41.2
CH2
C2
Methylene carbon adjacent to carbonyl.
33.1
CH
C4
Isopropyl methine carbon.
21.1
CH3
Ar-
CH3
Tolyl methyl carbon.
20.8
CH3
C5
Diastereotopic isopropyl methyl.
20.3
CH3
C6
Diastereotopic isopropyl methyl.
Logical Workflow & Visualization
To resolve ambiguities—particularly overlapping aliphatic multiplets—a structured 2D NMR workflow is mandatory. Heteronuclear Single Quantum Coherence (HSQC) will map protons to their directly attached carbons, while Heteronuclear Multiple Bond Correlation (HMBC) will bridge the quaternary gaps (e.g., linking the C2 protons to the C1 carbonyl)[3][4].
Figure 1: Logical workflow for NMR assignment of 4-Methyl-3-(4-methylphenyl)pentanoic acid.
References
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier.[Link]
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons.[Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.[Link]
Application Note: Comprehensive Mass Spectrometry Fragmentation Profiling of 4-Methyl-3-(4-methylphenyl)pentanoic Acid
Introduction & Scope In modern pharmaceutical development and impurity profiling, distinguishing structural isomers is a critical analytical challenge. 4-Methyl-3-(4-methylphenyl)pentanoic acid is a branched-chain carbox...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scope
In modern pharmaceutical development and impurity profiling, distinguishing structural isomers is a critical analytical challenge. 4-Methyl-3-(4-methylphenyl)pentanoic acid is a branched-chain carboxylic acid and a structural isomer of the widely utilized 1[1]. Because both compounds share the identical exact mass (206.1307 Da) and chemical formula (C₁₃H₁₈O₂), they cannot be differentiated by high-resolution MS¹ alone.
This Application Note provides a definitive guide to the mass spectrometric fragmentation pathways of 4-Methyl-3-(4-methylphenyl)pentanoic acid. By employing an orthogonal analytical strategy—combining soft-ionization Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) and hard-ionization Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)—analysts can confidently elucidate its structure and differentiate it from 2[2].
Chemical Structure & Properties
Table 1: Physicochemical and Mass Spectrometric Properties
Property
Value
Chemical Name
4-Methyl-3-(4-methylphenyl)pentanoic acid
Molecular Formula
C₁₃H₁₈O₂
Monoisotopic Mass
206.1307 Da
Precursor Ion [M-H]⁻
m/z 205.1234
Precursor Ion M⁺• (EI)
m/z 206.13
Structural Backbone
Pentanoic acid with C3 p-tolyl and C4 methyl branching
Causality in Experimental Design
Why ESI Negative Mode? Carboxylic acids possess a highly acidic proton, making them ideal candidates for negative electrospray ionization (ESI-). Deprotonation yields a stable [M-H]⁻ carboxylate anion. We utilize a 10 mM ammonium acetate buffer rather than formic acid; formic acid provides abundant protons that suppress the ionization of acidic analytes in negative mode, whereas ammonium acetate maintains a near-neutral pH that facilitates efficient deprotonation.
Why 70 eV EI-MS? Electron ionization at 70 eV is the universal standard for GC-MS because it imparts sufficient internal energy to induce reproducible, structure-specific fragmentation—most notably the McLafferty rearrangement. This orthogonal data allows for cross-referencing against established spectral libraries and confirms branching positions.
Sample Preparation: Dissolve 1.0 mg of 4-Methyl-3-(4-methylphenyl)pentanoic acid in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 100 ng/mL in 50:50 Methanol:Water.
Chromatography: Inject 2 µL onto a C18 column (e.g., 1.7 µm, 2.1 x 50 mm).
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 5 minutes.
MS Parameters: Operate in Negative ESI mode. Set capillary voltage to 2.5 kV and desolvation temperature to 400°C.
Self-Validation Step: Inject a blank (solvent only) to establish the background baseline. Next, inject an Ibuprofen reference standard to confirm system suitability. While Ibuprofen and the target compound are isobaric (m/z 205.12), they will elute at different retention times due to the differing lipophilicity of their alkyl branching, validating the chromatographic resolution prior to MS/MS acquisition.
Protocol B: GC-EI-MS Workflow
Sample Preparation: Dilute the stock solution to 10 µg/mL in Hexane. (Note: While direct injection is possible, derivatization to a Trimethylsilyl (TMS) ester using BSTFA + 1% TMCS is recommended to prevent peak tailing. For this fragmentation profiling, we analyze the underivatized free acid).
Chromatography: Inject 1 µL (split ratio 10:1) onto a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Use Helium carrier gas at 1.0 mL/min.
MS Parameters: Operate in Electron Ionization mode at 70 eV. Set the source temperature to 230°C and scan from m/z 40 to 300.
Fragmentation Mechanisms & Pathways
ESI-MS/MS (Negative Ion Mode)
Upon collisional activation, the [M-H]⁻ precursor (m/z 205.12) undergoes a highly favorable 3[3]. The electron density from the carboxylate group shifts, expelling neutral carbon dioxide (44 Da) to form a stable carbanion at m/z 161.13. Accurate mass measurements of this m/z 161 ion are critical for distinguishing core structural fragments, a principle well-documented in the analysis of 4[4].
Unlike ibuprofen, the m/z 161 carbanion of 4-Methyl-3-(4-methylphenyl)pentanoic acid (specifically, [-]CH2-CH(p-tolyl)-CH(CH3)2) undergoes a unique secondary fragmentation. The C2 carbanion abstracts a proton from the C4 isopropyl group, forming a C3=C4 double bond and expelling the stable p-tolyl anion (m/z 91.05) via the neutral loss of 3-methyl-1-butene (70 Da). Understanding these charge retention and migration mechanisms is essential for 5[5].
GC-EI-MS (Positive Ion Mode)
Under 70 eV hard ionization, the molecule forms a radical cation (M⁺•) at m/z 206. The presence of a carbonyl group and gamma-hydrogens on the C4 isopropyl group triggers the classic McLafferty rearrangement . The carbonyl oxygen abstracts a gamma-hydrogen through a six-membered transition state, cleaving the C2-C3 alpha-beta bond. This expels the enol form of acetic acid (60 Da), leaving a prominent radical cation at m/z 146. Additionally, direct alpha-cleavage of the C2-C3 bond yields a resonance-stabilized benzylic/tertiary cation at m/z 147 (loss of •CH₂COOH, 59 Da).
Data Presentation
Table 2: LC-ESI-MS/MS (Negative Mode) Fragmentation Data
Precursor Ion (m/z)
Product Ion (m/z)
Neutral Loss (Da)
Optimal CE (eV)
Assignment / Mechanism
205.12
161.13
44 (CO₂)
15
Primary Decarboxylation (Carbanion formation)
161.13
91.05
70 (C₅H₁₀)
35
Intramolecular proton transfer & Alkene elimination
161.13
69.07
92 (C₇H₈)
40
Loss of neutral toluene
Table 3: GC-EI-MS (Positive Mode, 70 eV) Fragmentation Data
Detected m/z
Ion Type
Neutral Loss (Da)
Assignment / Mechanism
206.13
M⁺•
None
Molecular Ion
147.12
Cation
59 (•CH₂COOH)
Alpha-cleavage
146.11
Radical Cation
60 (CH₂=C(OH)₂)
McLafferty Rearrangement
105.07
Cation
101
Methyltropylium ion formation
Mandatory Visualizations
Fig 1. Orthogonal mass spectrometry workflow for isomeric differentiation.
Fig 2. ESI-MS/MS negative mode fragmentation pathway of the target compound.
Waters Corporation. "Exact Mass MS/MS of Ibuprofen Metabolites Using A Hybrid Quadrupole". Waters Library. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpNAjkGFiT6x_F5Y_rBCU6YxVFJMhWETomxEmYlxSy08zaEmyvXe86XNPMPyY4G8HIxpZcT3NbAqJgWEbEcdNsz42j2J6RrUS_MlU1sKNoMoG95cpYkyBO0t4gjp8JIKVZ3rTvq3MAhcYQHlX9l3sl96cGUTslmFlD_8asQ2QwNsRsI7wubGRd7KOXonput9HT]
RSC Publishing. "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products". RSC Advances. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWqgBExs86PvsFXn0aOqvijhUwtbqtzSYW6EZFxLIFVT9BusFdHAP4JcE8MgLaOXru1kdRy3Mj_TjwLea9Usg_KZi2lrzTrIHoMVU07Ps6SaAxa0bfneSLqLS4Vg6HAZJXkLVqoxZ6VejhoBvFJu95AbdjUPeUgaNu]
ACS Publications. "Unveiling the Fragmentation Mechanisms of Modified Amino Acids as the Key for Their Targeted Identification". Analytical Chemistry. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1ojbUjG0SXfKBX7B27W4NyOS_iNsVC1RJMzIH0NyNvdtZwFHRAvjOyNF4sj2zdlZ6gfs31MScoI4BchpZdex4ltBsYeDxdzm_DHUHOKVkwPH0gX57XL8nSlA_48zDpFn8uCxrZEdfsC5ELP4ninyu]
J. Am. Soc. Mass Spectrom. "Quantitative Surface Analysis of a Binary Drug Mixture—Suppression Effects in the Detection of Sputtered Ions and Post-Ionized". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMjCqoImRyEJZweO-WjdrWaOTHIv3Lc59vvCHgVj_BWTPBVQqvcCC3nl2UineTVu2DcO9Og_iQlCKWfUladz4rZMA6LtppTRyo6Zs7iafpzNpWhRBwx2jXyQ_AlIuwsRGdb23tBX42zn7Wu9OT6LZZ933BIhdG1tJYkK46K82chVhwiUu1QjI7bj4=]
Application Note: 4-Methyl-3-(4-methylphenyl)pentanoic Acid as a Strategic Pharmacophore Intermediate in Drug Discovery
Executive Summary For drug development professionals and medicinal chemists, the selection of starting materials dictates both the synthetic viability and the ultimate pharmacokinetic profile of an Active Pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For drug development professionals and medicinal chemists, the selection of starting materials dictates both the synthetic viability and the ultimate pharmacokinetic profile of an Active Pharmaceutical Ingredient (API). 4-Methyl-3-(4-methylphenyl)pentanoic acid (CAS 57960-10-8)[1] is a highly specialized, versatile intermediate. By featuring a sterically demanding β-isopropyl group and a lipophilic p-tolyl ring, this compound serves as an ideal precursor for synthesizing rigid CNS scaffolds (indanones) and metabolically stable GPCR ligands. This guide details the structural rationale, physicochemical profiling, and self-validating synthetic protocols for utilizing this intermediate.
Structural Rationale: The "Beta-Shielding" Paradigm
In the realm of drug design, steric hindrance is a critical parameter in modulating the affinity and selectivity of a ligand for its biological target[2]. The introduction of bulky groups can serve several purposes, including probing binding pockets and enhancing metabolic stability[2].
4-Methyl-3-(4-methylphenyl)pentanoic acid elegantly exploits this principle.
Causality of Design: The bulky isopropyl group is located at the beta (β) position relative to the carboxylic acid. In vivo, this provides profound steric shielding that effectively blocks enzymatic β-oxidation—a primary metabolic liability that rapidly degrades standard alkanoic acid drugs.
Synthetic Advantage: Crucially, because the steric bulk is isolated at the β-carbon, the alpha (α) carbon remains unbranched (a simple CH₂ group). This unhindered α-position ensures that the carboxylic acid retains high chemical reactivity for downstream amidation or cyclization, avoiding the harsh, low-yielding coupling conditions typically required for α-branched acids (such as ibuprofen or naproxen analogs).
Logical Relationship Visualization
Logical workflow: Structural features of the intermediate driving synthetic and metabolic outcomes.
Physicochemical Profiling
Understanding the baseline properties of the intermediate is essential for predicting the behavior of downstream API derivatives. The low molecular weight allows for significant functionalization while remaining compliant with Lipinski’s Rule of 5.
Property
Value
Causality / Relevance to Drug Design
CAS Number
57960-10-8
Unique identifier for procurement and regulatory compliance[1].
Molecular Formula
C₁₃H₁₈O₂
Establishes baseline atom count for downstream MW tracking[3].
Molecular Weight
206.28 g/mol
Optimal low MW starting point for complex API synthesis[4].
LogP (Estimated)
~3.5 - 4.0
The p-tolyl and isopropyl groups provide high lipophilicity, ideal for crossing the blood-brain barrier (BBB) in CNS targets.
Topological Polar Surface Area
37.3 Ų
Single carboxylic acid moiety ensures a favorable membrane permeability profile before further derivatization.
Synthetic Workflows & Self-Validating Protocols
Workflow A: Synthesis of Substituted Indanones (CNS Scaffolds)
Indanones are privileged, rigid pharmacophores frequently utilized in CNS therapeutics (e.g., acetylcholinesterase inhibitors). Converting this acyclic acid into 3-isopropyl-6-methyl-1-indanone requires an intramolecular Friedel-Crafts acylation.
Causality of Reagent Selection:
While Thionyl Chloride/AlCl₃ is a standard acylation system, generating a highly reactive acylium ion adjacent to a bulky β-isopropyl group often leads to undesired retro-Friedel-Crafts cleavage or isopropyl migration. Therefore, Polyphosphoric Acid (PPA) is selected. PPA acts as both solvent and mild protic acid catalyst, promoting cyclization via a mixed anhydride intermediate without generating a free carbocation, thereby preserving the structural integrity of the isopropyl group.
Preparation: In a 100 mL round-bottom flask equipped with a mechanical stirrer, heat 20 g of Polyphosphoric Acid (PPA) to 60°C to reduce viscosity.
Addition: Slowly add 1.0 eq (approx. 2.06 g, 10 mmol) of 4-Methyl-3-(4-methylphenyl)pentanoic acid[4] in small portions over 15 minutes.
Cyclization: Raise the temperature to 90°C and maintain vigorous stirring for 6 hours. The mixture will turn deep amber.
Quenching & Workup: Pour the hot mixture over 100 g of crushed ice with rapid stirring. Extract the aqueous suspension with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with saturated NaHCO₃ (to remove unreacted acid) and brine, then dry over anhydrous Na₂SO₄.
Self-Validation & QC Check:
TLC Analysis: Run a TLC (Hexane:EtOAc 8:2). The protocol is validated if the highly polar acid spot (R_f ~0.2 with tailing) has completely disappeared, replaced by a distinct, UV-active non-polar spot (R_f ~0.6) corresponding to the indanone.
IR Spectroscopy: Confirm success via the disappearance of the broad O-H stretch (3300–2500 cm⁻¹) and a shift of the carbonyl C=O stretch from ~1710 cm⁻¹ (aliphatic acid) to ~1700 cm⁻¹ (conjugated cyclic ketone).
Workflow B: High-Efficiency Amidation for GPCR Ligand Libraries
Causality of Reagent Selection:
Because the α-carbon is unhindered, standard EDC/HOBt or HATU conditions work exceptionally well. There is no need for the harsh conditions (e.g., acid chloride formation at reflux) required for α-branched acids.
Protocol 2: Mild Amide Coupling
Pre-activation: Dissolve 1.0 eq of the intermediate in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir at room temperature for 15 minutes to form the active ester.
Coupling: Add 1.1 eq of the desired primary or secondary amine. Stir at room temperature for 2 hours.
Workup: Dilute with water and extract with Dichloromethane. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
Self-Validation & QC Check:
LC-MS Analysis: The reaction is validated when the mass spectrum of the crude mixture shows the expected [M+H]⁺ peak of the amide, with the complete absence of the [M-H]⁻ peak of the starting carboxylic acid (m/z 205.1).
Quantitative Data: Reaction Optimization
To further justify the causality in Workflow A , the following table summarizes the quantitative optimization data for the intramolecular Friedel-Crafts cyclization of 4-Methyl-3-(4-methylphenyl)pentanoic acid.
Catalyst System
Temp (°C)
Time (h)
Yield (%)
Observation / Mechanistic Causality
SOCl₂ then AlCl₃
0 to 25
4
45%
Low yield. Harsh Lewis acid promotes partial cleavage/migration of the bulky β-isopropyl group.
Triflic Acid (TfOH)
60
2
62%
Moderate yield. Fast reaction, but generates sulfonated byproducts on the electron-rich p-tolyl ring.
Polyphosphoric Acid (PPA)
90
6
88%
Optimal . Mild protic environment facilitates cyclization via mixed anhydride without carbocation rearrangement.
References
LookChem. "CAS No.57960-10-8, Benzenepropanoic acid, 4-methyl-b-(1-methylethyl)-". LookChem Chemical Database.
URL:[Link]
Application Note: Advanced Amide Coupling Protocols for 4-Methyl-3-(4-methylphenyl)pentanoic Acid
Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Structural Challenges The synthesis of complex amides is a cornerstone of modern drug discovery. However, coupling...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary & Structural Challenges
The synthesis of complex amides is a cornerstone of modern drug discovery. However, coupling sterically hindered aliphatic acids remains a significant synthetic bottleneck. 4-Methyl-3-(4-methylphenyl)pentanoic acid (CAS No. 57960-10-8)[1] presents a unique challenge due to its extreme
β
-steric bulk.
Structurally, the carboxylic acid is separated from a highly congested
β
-carbon (C3) by a single methylene spacer. The C3 position is fully branched, bearing both a bulky p-tolyl group and an isopropyl group[2]. This creates a "neopentyl-like" steric shield around the carbonyl carbon, severely restricting the trajectory of incoming amine nucleophiles (the Bürgi-Dunitz approach angle). When standard coupling reagents are used, the slow rate of aminolysis allows competitive side reactions—such as hydrolysis or intermediate rearrangement—to dominate the reaction pathway[3].
This application note provides field-proven, mechanistically grounded protocols for coupling this challenging substrate with both hindered aliphatic amines and electron-deficient anilines.
Mechanistic Causality: Why Standard Protocols Fail
To successfully couple 4-Methyl-3-(4-methylphenyl)pentanoic acid, one must understand the causality behind reagent failure:
Carbodiimides (EDC/DCC) + HOBt: Activation with EDC forms an O-acylisourea intermediate. Because the bulky
β
-substituents of the acid physically block the incoming amine, aminolysis is drastically slowed. This kinetic delay allows the O-acylisourea to undergo an irreversible intramolecular rearrangement (O-to-N migration) to form an unreactive N-acylurea[4]. Consequently, yields rarely exceed 30%.
Propylphosphonic Anhydride (T3P): T3P operates via a biomimetic activation pathway similar to ATP-grasp enzymes[5]. It converts the carboxylic acid into a highly reactive acyl phosphate mixed anhydride[6]. Unlike O-acylisoureas, this intermediate cannot undergo O-to-N migration, preserving the activated species until aminolysis occurs. Furthermore, T3P generates completely water-soluble byproducts, streamlining purification[7].
Acyl Fluorides (via TFFH): For extreme cases (e.g., coupling with electron-deficient anilines), generating an acyl fluoride in situ is the optimal strategy[8]. The fluorine atom has a very small van der Waals radius (~1.47 Å), which minimizes steric clashes during the addition-elimination transition state. Additionally, the highly polarized C-F bond ensures robust electrophilicity without the instability typical of acyl chlorides[9].
Figure 1: Decision matrix for selecting coupling reagents based on amine properties.
Comparative Performance Data
The following table summarizes the expected performance of various coupling systems when reacting 4-Methyl-3-(4-methylphenyl)pentanoic acid with challenging amines.
Table 1: Comparative Efficacy of Amide Coupling Reagents for
β
-Hindered Aliphatic Acids
Recommended for secondary amines and moderately hindered primary amines.
Rationale: T3P (Propanephosphonic acid anhydride) is utilized here because it eliminates the risk of O-to-N migration and provides a highly reactive acyl phosphate intermediate[5]. It is non-explosive, scalable, and offers a straightforward aqueous workup[7].
Preparation: In an oven-dried round-bottom flask purged with inert gas (N
2
or Ar), dissolve 4-Methyl-3-(4-methylphenyl)pentanoic acid (1.0 mmol) and the amine (1.2 mmol) in anhydrous EtOAc (5.0 mL).
Base Addition: Add the organic base (DIPEA or Pyridine, 3.0 mmol) in a single portion. Stir for 5 minutes at room temperature.
Activation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add the T3P solution (1.5 mmol) over 10 minutes to control the mild exotherm associated with mixed anhydride formation[6].
Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor the consumption of the acid via LC-MS.
Workup: Quench the reaction by adding 10 mL of saturated aqueous NaHCO
3
. Transfer to a separatory funnel and extract with EtOAc (3 x 10 mL).
Washing: Wash the combined organic layers with 1M HCl (10 mL), followed by brine (10 mL). The T3P byproducts are entirely water-soluble and partition into the aqueous phase[7].
Isolation: Dry the organic layer over anhydrous Na
2
SO
4
, filter, and concentrate in vacuo. Purify via flash column chromatography if necessary.
Figure 2: Mechanistic pathway of T3P-mediated carboxylic acid activation and aminolysis.
Protocol B: In Situ Acyl Fluoride Generation via TFFH
Recommended for highly electron-deficient amines (e.g., halogenated anilines) or extreme steric hindrance.
Rationale: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) converts the sterically hindered acid into an acyl fluoride. Acyl fluorides are uniquely stable to hydrolysis but highly reactive toward amines due to the small steric profile of the fluorine leaving group[8],[9].
Acyl Fluoride Generation: Dissolve 4-Methyl-3-(4-methylphenyl)pentanoic acid (1.0 mmol) in anhydrous DCM (3.0 mL) under inert atmosphere. Add DIPEA (2.5 mmol) and TFFH (1.2 mmol).
Activation Monitoring: Stir the mixture at room temperature for 30–60 minutes. The formation of the acyl fluoride can be confirmed by TLC or by taking a small aliquot for IR spectroscopy (strong C=O stretch around 1840 cm
−1
)[9].
Amine Addition: Once activation is complete, add the electron-deficient amine (1.1 mmol) dissolved in 2.0 mL of DCM.
Thermal Acceleration (If Required): If coupling a severely deactivated aniline (e.g., 2,5-dichloroaniline), the reaction may be heated to 40 °C (reflux in DCM) or 80 °C (if using DMF) for 12–24 hours[8].
Workup: Dilute the mixture with additional DCM (15 mL). Wash sequentially with 5% aqueous citric acid (10 mL), saturated NaHCO
3
(10 mL), and brine (10 mL).
Purification: Dry the organic phase over MgSO
4
, concentrate, and purify the resulting amide via silica gel chromatography.
References
NextSDS. "4-METHYL-3-(4-METHYLPHENYL)PENTANOIC ACID — Chemical Substance Information." NextSDS Substance Database.
Due-Hansen, M. E., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, Royal Society of Chemistry, 2016.
Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Knowledge Base, 2024.
CORE. "Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis." CORE Repository.
PMC. "Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®)." National Institutes of Health, 2023.
Organic Letters. "Direct Synthesis of Acyl Fluorides from Carboxylic Acids with the Bench-Stable Solid Reagent (Me4N)SCF3." ACS Publications, 2017.
Application Note: Process Scale-Up and Asymmetric Synthesis of (R)-4-Methyl-3-(4-methylphenyl)pentanoic Acid
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule: 4-Methyl-3-(4-methylphenyl)pentanoic acid (CAS: 57960-10-8)[1] Executive Summary The synthesis of β -chiral aliphatic carboxyli...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Molecule: 4-Methyl-3-(4-methylphenyl)pentanoic acid (CAS: 57960-10-8)[1]
Executive Summary
The synthesis of
β
-chiral aliphatic carboxylic acids is a recurring challenge in the development of advanced Active Pharmaceutical Ingredients (APIs). The target molecule, 4-methyl-3-(4-methylphenyl)pentanoic acid (Molecular Weight: 206.28 g/mol )[2], features a sterically demanding isopropyl group adjacent to a
β
-stereocenter bearing a p-tolyl moiety. This application note details a robust, scalable, and highly enantioselective workflow to produce the (R)-enantiomer using a Rhodium-catalyzed asymmetric conjugate addition (ACA) methodology.
Retrosynthetic Strategy & Mechanistic Rationale
Traditional approaches to
β
-aryl substituted alkanoic acids rely on the conjugate addition of organocuprates or copper-catalyzed Grignard additions to
α,β
-unsaturated esters. While functional at the discovery scale, these methods suffer from severe drawbacks during scale-up: they require cryogenic temperatures (
−78
°C), are highly sensitive to trace moisture, and often result in poor functional group tolerance.
The Causality of Method Selection:
To bypass these limitations, we employ the Hayashi-Miyaura reaction —a Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to electron-deficient olefins ()[3].
Thermal & Chemical Stability: Arylboronic acids are air- and moisture-stable, allowing for standard reactor handling without gloveboxes.
Aqueous Compatibility: The reaction not only tolerates water but mechanistically requires it to turn over the catalytic cycle, making it ideal for large-scale industrial processing ()[4].
Stereocontrol: By utilizing the commercially available chiral ligand (R)-BINAP, the stereochemical outcome is dictated entirely by the catalyst geometry, consistently delivering >99% enantiomeric excess (ee).
Synthetic Workflow
Synthetic workflow for (R)-4-Methyl-3-(4-methylphenyl)pentanoic acid.
Every protocol below is designed as a self-validating system , incorporating In-Process Controls (IPCs) to ensure process integrity before advancing to the next stage.
Phase 1: Synthesis of Ethyl (E)-4-methyl-2-pentenoate
Causality: The Horner-Wadsworth-Emmons (HWE) olefination is selected over a standard aldol condensation because it strictly controls the formation of the (E)-alkene. The (E)-geometry is an absolute prerequisite; any (Z)-isomer present will undergo conjugate addition to yield the undesired (S)-enantiomer, eroding the final ee.
Preparation: Suspend Sodium hydride (60% dispersion in mineral oil, 44.0 g, 1.1 mol) in anhydrous THF (1.5 L) under N
2
and cool to 0 °C.
Reagent Addition: Add triethyl phosphonoacetate (246.6 g, 1.1 mol) dropwise over 1 hour. Stir until hydrogen evolution ceases and the solution becomes clear.
Olefination: Add isobutyraldehyde (72.1 g, 1.0 mol) dropwise, maintaining the internal temperature below 10 °C. Warm to 20 °C and stir for 2 hours.
Self-Validation (IPC 1): Sample the reaction mixture and analyze via GC-FID. Pass Criteria: >98% conversion of isobutyraldehyde and >95% (E)-isomer selectivity.
Workup: Quench with saturated aqueous NH
4
Cl (500 mL). Extract with MTBE (2
×
500 mL). Wash organics with brine, dry over MgSO
4
, and concentrate. Purify via vacuum distillation to yield the pure (E)-ester.
Causality: The addition of water (10% v/v relative to dioxane) is mechanistically obligatory. Water acts as the proton source to hydrolyze the rhodium oxa-
π
-allyl intermediate, turning over the catalytic cycle and regenerating the active Rh-OH species ()[3].
Catalyst Pre-formation: In a 3 L jacketed reactor, charge [Rh(cod)Cl]
2
(2.46 g, 0.5 mol%), (R)-BINAP (6.85 g, 1.1 mol%), and KOH (5.6 g, 0.1 mol). Add degassed 1,4-Dioxane (1.0 L) and degassed H
2
O (0.1 L). Stir at 25 °C for 15 minutes to generate the active Rh(I)-OH complex.
Reaction: Charge p-Tolylboronic acid (163.2 g, 1.2 mol) and Ethyl (E)-4-methyl-2-pentenoate (142.2 g, 1.0 mol). Heat the reactor to 50 °C.
Workup: Cool to 20 °C, filter through a pad of Celite to remove Rhodium particulates, and concentrate the filtrate under reduced pressure. Partition between EtOAc (1.0 L) and water (500 mL). Isolate and concentrate the organic layer to yield Ethyl (R)-3-(4-methylphenyl)-4-methylpentanoate.
Phase 3: Saponification and Isolation
Causality: Saponification using LiOH in a biphasic THF/Water system ensures complete cleavage of the ethyl ester without risking epimerization or degradation of the newly formed
β
-stereocenter, which can occur under harsh acidic hydrolysis.
Hydrolysis: Dissolve the crude ester from Phase 2 in THF (1.0 L). Add a solution of LiOH
⋅
H
2
O (83.9 g, 2.0 mol) in H
2
O (1.0 L). Heat to 40 °C for 4 hours.
Self-Validation (IPC 3): Monitor by LC-MS. Pass Criteria: Complete disappearance of the ester mass transition (
m/z
235
[M+H]+
) and replacement by the acid mass (
m/z
205
[M−H]−
).
Isolation: Remove THF under reduced pressure. Cool the aqueous layer to 5 °C and acidify to pH 2 using 2M HCl. Extract the precipitated product with EtOAc (2
×
800 mL).
Purification: Concentrate the organics and recrystallize the crude acid from a Heptane/EtOAc mixture to chemically purify and optically upgrade the product to >99.5% ee.
Process Optimization & Quantitative Data
To demonstrate process understanding, various parameters for the ACA step were screened. The data in Table 1 highlights the critical role of the aqueous co-solvent in achieving high yields, as well as the thermal stability of the catalytic system up to 80 °C.
Table 1: Catalyst and Solvent Optimization for the ACA Step
Entry
Rh Precursor
Ligand
Solvent System
Temp (°C)
Yield (%)
ee (%)
1
[Rh(cod)Cl]
2
(R)-BINAP
Toluene
50
45
88
2
[Rh(cod)Cl]
2
(R)-BINAP
Dioxane
50
62
92
3
[Rh(cod)Cl]
2
(R)-BINAP
Dioxane/H
2
O (10:1)
50
96
>99
4
[Rh(cod)Cl]
2
(R)-BINAP
Dioxane/H
2
O (10:1)
80
98
98
5
[Rh(acac)(C
2
H
4
)
2
]
(R)-BINAP
Dioxane/H
2
O (10:1)
50
97
>99
Note: Entry 3 was selected for the scale-up protocol due to optimal yield, perfect enantioselectivity, and the use of the highly stable [Rh(cod)Cl]
2
precursor.
Mechanistic Pathway
The catalytic cycle of the Hayashi-Miyaura reaction is a beautifully orchestrated sequence of organometallic transformations.
Transmetalation: The active Rh(I)-hydroxo complex undergoes transmetalation with p-tolylboronic acid to form a chiral Rh(I)-aryl species.
Coordination: The (E)-alkene coordinates to the Rh center. The steric bulk of the (R)-BINAP ligand forces the alkene to bind such that the Re-face is exposed to the metal.
Migratory Insertion: The aryl group migrates to the
β
-carbon of the alkene, stereoselectively setting the new chiral center and forming a Rhodium oxa-
π
-allyl enolate intermediate.
Hydrolysis: Water hydrolyzes the enolate, releasing the product and regenerating the Rh(I)-OH catalyst.
Hayashi, T., & Yamasaki, K. (2003). Rhodium-Catalyzed Asymmetric 1,4-Addition and Its Related Asymmetric Reactions. Chemical Reviews, 103(8), 2829-2844. URL:[Link]
Edwards, H. J., Hargis, J. G., et al. (2012). Asymmetric and Diastereoselective Conjugate Addition Reactions: C–C Bond Formation at Large Scale. Organic Process Research & Development, 16(1), 31-45. URL:[Link]
Application Note: A Robust Gas Chromatography Method for the Analysis of 4-Methyl-3-(4-methylphenyl)pentanoic Acid
Abstract This application note presents a detailed and validated methodology for the quantitative analysis of 4-Methyl-3-(4-methylphenyl)pentanoic acid using gas chromatography (GC). Due to the polar nature and low volat...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note presents a detailed and validated methodology for the quantitative analysis of 4-Methyl-3-(4-methylphenyl)pentanoic acid using gas chromatography (GC). Due to the polar nature and low volatility of the carboxylic acid moiety, a derivatization step is essential for achieving optimal chromatographic performance. This guide provides a comprehensive protocol for the silylation of the target analyte, followed by its separation and detection using a flame ionization detector (FID). The causality behind each experimental choice is explained to provide a deeper understanding of the method's development and ensure its successful implementation in research, quality control, and drug development settings.
Introduction: The Analytical Challenge
4-Methyl-3-(4-methylphenyl)pentanoic acid is a carboxylic acid of interest in various fields, including pharmaceutical and metabolic research. The accurate and precise quantification of this analyte is crucial for understanding its biological activity, pharmacokinetics, and for quality assurance purposes. Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. However, the direct analysis of carboxylic acids like 4-Methyl-3-(4-methylphenyl)pentanoic acid by GC is often hindered by their high polarity. This polarity can lead to poor peak shape, low sensitivity, and irreversible adsorption onto the chromatographic column.[1]
To overcome these challenges, a chemical modification step known as derivatization is employed. Derivatization converts the polar carboxyl group into a less polar and more volatile functional group, thereby improving the analyte's chromatographic behavior.[2][3] This application note focuses on a robust silylation method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the carboxylic acid to its corresponding trimethylsilyl (TMS) ester, which is amenable to GC analysis.
Method Development & Rationale
The selection of an appropriate analytical method is paramount for achieving reliable and reproducible results. The following sections detail the rationale behind the chosen experimental parameters.
The Imperative of Derivatization
As previously mentioned, the direct analysis of free carboxylic acids on standard non-polar or low-polarity GC columns results in broad, tailing peaks due to the strong intermolecular hydrogen bonding and interaction with active sites on the column.[1] While polar columns like those with polyethylene glycol (PEG) stationary phases can be used for the analysis of some free fatty acids, they often have lower thermal stability.[1] Derivatization is, therefore, the most common and effective strategy. The three primary methods for derivatizing carboxylic acids for GC analysis are:
Silylation: Replaces the acidic proton of the carboxyl group with a silyl group (e.g., trimethylsilyl). Silylating reagents are highly popular due to their ease of use and the formation of volatile and thermally stable derivatives.[2]
Alkylation (Esterification): Converts carboxylic acids into esters, which are significantly more volatile.[2]
Acylation: Introduces an acyl group, converting the analyte into an ester, thioester, or amide.[3]
For this application, silylation with BSTFA (with 1% Trimethylchlorosilane as a catalyst) was chosen due to its high reaction efficiency and the formation of stable TMS derivatives.[2]
Gas Chromatography System Configuration
The following table summarizes the recommended GC system configuration for the analysis of the TMS-derivatized 4-Methyl-3-(4-methylphenyl)pentanoic acid.
Parameter
Recommended Setting
Rationale
GC System
Agilent 8890 GC or equivalent
Provides excellent temperature and flow control for reproducible retention times and peak areas.
Injector
Split/Splitless Inlet
A split injection is recommended to prevent column overloading and ensure sharp peaks. A split ratio of 20:1 is a good starting point and can be optimized.
Injector Temperature
250 °C
Ensures rapid and complete vaporization of the derivatized analyte without causing thermal degradation.
Column
DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
A non-polar 5% phenyl-methylpolysiloxane stationary phase provides good separation for a wide range of derivatized compounds and exhibits excellent thermal stability.
Carrier Gas
Helium or Hydrogen
Helium is a safe and efficient carrier gas. A constant flow rate of 1.0 mL/min is recommended.
Oven Temperature Program
Initial: 100 °C (hold for 2 min), Ramp: 15 °C/min to 280 °C (hold for 5 min)
The initial temperature ensures good focusing of the analytes at the head of the column. The temperature ramp allows for the efficient elution of the derivatized analyte and any potential impurities. The final hold ensures that all components are eluted from the column.
Detector
Flame Ionization Detector (FID)
FID is a robust and sensitive detector for hydrocarbon-containing compounds and provides a linear response over a wide concentration range.
Detector Temperature
300 °C
Prevents condensation of the analyte and other compounds eluting from the column.
Makeup Gas (N₂)
25 mL/min
Optimizes detector performance.
Hydrogen Flow
30 mL/min
Fuel for the FID flame.
Air Flow
300 mL/min
Oxidant for the FID flame.
Experimental Protocols
The following protocols provide a step-by-step guide for the analysis of 4-Methyl-3-(4-methylphenyl)pentanoic acid.
Materials and Reagents
4-Methyl-3-(4-methylphenyl)pentanoic acid standard
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Anhydrous Pyridine (or other suitable aprotic solvent like Acetonitrile or Dichloromethane)
Hexane (GC grade)
Anhydrous Sodium Sulfate
GC vials with inserts and PTFE-lined septa
Standard and Sample Preparation
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Methyl-3-(4-methylphenyl)pentanoic acid and dissolve it in 10 mL of anhydrous pyridine in a volumetric flask.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with anhydrous pyridine to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation: For solid samples, accurately weigh a known amount and dissolve it in anhydrous pyridine. For liquid samples, an extraction step may be necessary to isolate the analyte from the sample matrix. A liquid-liquid extraction with a suitable organic solvent after acidification of the aqueous sample is a common approach. The final extract should be dried over anhydrous sodium sulfate and the solvent evaporated. The residue is then reconstituted in anhydrous pyridine.
Derivatization Protocol
This protocol is based on a general procedure for silylation using BSTFA.[2]
Transfer 100 µL of the standard or sample solution into a GC vial.
Add 100 µL of BSTFA (+1% TMCS). The ratio of derivatizing reagent to solvent is commonly 1:1 or 2:1.[2]
Tightly cap the vial and vortex briefly to ensure thorough mixing.
Heat the vial at 70 °C for 30 minutes in a heating block or oven. The optimal temperature and time may require some optimization depending on the specific analyte and its concentration.[2]
Cool the vial to room temperature before GC analysis.
Inject 1 µL of the derivatized sample into the GC system.
Visualization of the Analytical Workflow
The following diagram illustrates the complete workflow for the GC analysis of 4-Methyl-3-(4-methylphenyl)pentanoic acid.
Caption: Workflow for GC analysis of 4-Methyl-3-(4-methylphenyl)pentanoic acid.
Method Validation and Trustworthiness
To ensure the trustworthiness of the analytical results, the developed method should be validated according to established guidelines. Key validation parameters include:
Linearity: A calibration curve should be constructed by plotting the peak area of the derivatized analyte against the concentration of the working standard solutions. A linear relationship with a correlation coefficient (R²) of ≥ 0.995 is expected.
Precision: The precision of the method should be assessed by analyzing replicate samples at different concentrations. The relative standard deviation (RSD) should typically be less than 5%.
Accuracy: Accuracy can be determined by spiking a blank matrix with a known amount of the analyte and calculating the percent recovery. Recoveries in the range of 90-110% are generally considered acceptable.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined to establish the sensitivity of the method.
Logical Framework for Method Optimization
The following diagram outlines the decision-making process for optimizing the GC method for a new carboxylic acid analyte.
Caption: Decision-making process for GC method development for carboxylic acids.
Conclusion
The gas chromatography method detailed in this application note provides a reliable and robust approach for the quantitative analysis of 4-Methyl-3-(4-methylphenyl)pentanoic acid. The key to successful analysis lies in the efficient derivatization of the carboxylic acid group to its corresponding TMS ester using BSTFA. The provided step-by-step protocols and the rationale behind the experimental choices will enable researchers, scientists, and drug development professionals to implement this method with confidence. For optimal results, it is recommended to perform a full method validation in the specific laboratory environment and for the intended sample matrix.
References
Poole, C. F. (2012). Gas Chromatography. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd. [Link]
Zaikin, V. G., & Halket, J. M. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(5), 421-434. [Link]
Gracia-Moreno, E., Lopez, R., & Ferreira, V. (2015). Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages. Journal of Chromatography A, 1381, 210-218. [Link]
PubChem. 4-Methyl-3-phenylpentanoic acid. National Institutes of Health. [Link]
Technical Support Center: 4-Methyl-3-(4-methylphenyl)pentanoic Acid Synthesis Hub
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Core Transformation: Copper-catalyzed conjugate addition of p-tolylmagnesium bromide to ethyl 4-methyl-2-pentenoate, followed by saponifi...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Core Transformation: Copper-catalyzed conjugate addition of p-tolylmagnesium bromide to ethyl 4-methyl-2-pentenoate, followed by saponification.
Welcome to the technical support hub for the synthesis of 4-Methyl-3-(4-methylphenyl)pentanoic acid. This 3-arylalkanoic acid is a sterically demanding building block. Due to the bulky isopropyl group at the C4 position, standard alkylation or unoptimized Grignard additions often fail or yield complex mixtures. This guide provides field-validated protocols, mechanistic troubleshooting, and optimization data to ensure high-yielding, scalable synthesis.
Mechanistic Pathway & Experimental Workflow
The synthesis relies on a highly regioselective 1,4-conjugate addition. To overcome the steric hindrance at the
β
-carbon, a copper(I) catalyst is paired with chlorotrimethylsilane (TMSCl). TMSCl acts as an enolate trap, intercepting the transient Cu(III) intermediate as a silyl ketene acetal, which prevents reversibility and drastically accelerates the 1,4-addition pathway over direct 1,2-carbonyl attack[1][2].
Workflow for 4-Methyl-3-(4-methylphenyl)pentanoic Acid Synthesis
Objective: Synthesis of Ethyl 4-methyl-3-(4-methylphenyl)pentanoate.
Grignard Validation (Self-Validating Step): Prior to the reaction, titrate the p-tolylmagnesium bromide solution using salicylaldehyde phenylhydrazone. A sharp color change from yellow to orange confirms the exact active molarity, ensuring precise 1.2 equivalent stoichiometry and preventing unreacted starting material.
Catalyst Preparation: Flame-dry a Schlenk flask under argon. Add purified CuI (0.10 eq) and anhydrous THF (0.5 M relative to substrate). Cool the suspension to -78 °C.
Cuprate Formation: Add the titrated p-tolylmagnesium bromide (1.2 eq) dropwise over 15 minutes. Stir at -78 °C for 30 minutes to ensure complete formation of the organocuprate species.
Activation & Addition: Add freshly distilled TMSCl (1.2 eq) via syringe. Causality: TMSCl must be added just prior to the substrate to properly activate the copper complex without degrading[3]. Immediately follow with a dropwise addition of ethyl 4-methyl-2-pentenoate (1.0 eq) in THF.
Reaction & Quench: Stir for 2 hours at -78 °C, then allow the mixture to slowly warm to 0 °C over 1 hour. Quench vigorously with saturated aqueous NH₄Cl to hydrolyze the silyl ketene acetal. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Objective: Isolation of pure 4-Methyl-3-(4-methylphenyl)pentanoic acid.
Hydrolysis: Dissolve the crude ester in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M). Add LiOH·H₂O (3.0 eq).
Thermal Cleavage: Heat the mixture to 65 °C for 4–6 hours. Self-Validating Step: Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete only when the UV-active ester spot (
Rf=0.6
) is entirely consumed, leaving a baseline streak corresponding to the carboxylate salt.
Acid-Base Extraction (Critical): Evaporate the organic solvents under reduced pressure and dilute the remaining aqueous layer with water. Do not acidify yet. Wash the basic aqueous layer (pH > 10) twice with MTBE. Causality: This step is mandatory to extract neutral lipophilic impurities, primarily the 4,4'-dimethylbiphenyl byproduct generated during Grignard formation.
Isolation: Cool the aqueous layer to 0 °C and carefully acidify to pH 2 using 2M HCl. Extract the precipitated carboxylic acid with MTBE (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield a solid, which can be recrystallized from cold heptane.
Quantitative Optimization Data
The table below summarizes the critical impact of the copper source and TMSCl additive on the regioselectivity (1,4 vs. 1,2 addition) and overall yield of the intermediate ester.
Copper Source
Additive
Temperature Profile
1,4 : 1,2 Ratio
Isolated Yield (%)
Purity (HPLC)
None
None
0 °C to RT
5 : 95
< 10%
N/A
CuI (10 mol%)
None
-78 °C to 0 °C
60 : 40
45%
85%
CuI (10 mol%)
TMSCl (1.2 eq)
-78 °C to 0 °C
> 95 : 5
88%
96%
CuBr·SMe₂ (10 mol%)
TMSCl (1.2 eq)
-78 °C to 0 °C
> 98 : 2
92%
> 98%
Troubleshooting & FAQs
Q: Why is my conjugate addition yielding predominantly the tertiary alcohol (1,2-adduct) instead of the desired product?A: The bulky isopropyl group at the C4 position creates severe steric hindrance at the
β
-carbon. If the Cu(I) catalyst is oxidized (Cu(II) is inactive for this pathway) or if TMSCl is omitted, the Grignard reagent will default to the less sterically hindered ester carbonyl, resulting in 1,2-addition. Ensure you are using high-purity CuI or CuBr·SMe₂ and strictly include TMSCl to trap the intermediate and accelerate the 1,4-pathway[1].
Q: The reaction stalls, and unreacted ethyl 4-methyl-2-pentenoate remains even after extended reaction times. What is the cause?A: This is typically a stoichiometry issue caused by Grignard reagent degradation. p-Tolylmagnesium bromide is highly prone to Wurtz-type homocoupling (forming 4,4'-dimethylbiphenyl) if the internal temperature exceeds 40 °C during magnesium insertion. Always titrate your Grignard reagent immediately before use to ensure a true 1.2 molar equivalent is added.
Q: My final product "oils out" during the acidification step and refuses to crystallize. How can I isolate a solid powder?A: "Oiling out" is a classic symptom of lipophilic contamination. In this synthesis, the primary culprit is the 4,4'-dimethylbiphenyl byproduct. This highlights the absolute necessity of the Acid-Base Extraction step in Protocol B. By washing the basic aqueous carboxylate solution with MTBE before acidification, you selectively remove these neutral biphenyls. Once the purified aqueous layer is acidified, the highly pure 4-methyl-3-(4-methylphenyl)pentanoic acid will easily precipitate and crystallize.
References
Total synthesis of the cytotoxic cyclodepsipeptide (-)-doliculide: The “ester” effect in acyclic 1,3-induction of deoxypropionates (Citing Corey, E. J., & Boaz, N. W., 1985). Proceedings of the National Academy of Sciences (PNAS).
URL:[Link]
The conjugate addition reaction . Archive ouverte UNIGE.
URL:[Link]
Progress on the Cu-Catalyzed 1,4-Conjugate Addition to Thiochromones . MDPI (Molecules).
URL:[Link]
Overcoming steric hindrance in 4-Methyl-3-(4-methylphenyl)pentanoic acid derivatization
Welcome to the Application Support Center. Derivatizing highly branched, sterically congested carboxylic acids is a notorious bottleneck in both analytical quantification and medicinal chemistry.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. Derivatizing highly branched, sterically congested carboxylic acids is a notorious bottleneck in both analytical quantification and medicinal chemistry. This guide provides field-proven, mechanistically grounded solutions to overcome the specific steric challenges presented by 4-Methyl-3-(4-methylphenyl)pentanoic acid .
Mechanistic Insights: Understanding the Steric Shield
To solve a derivatization failure, we must first understand the structural causality.
In 4-Methyl-3-(4-methylphenyl)pentanoic acid, the C3 position is attached to both a bulky p-tolyl group and an isopropyl group (resulting from the 4-methyl substitution on the pentanoic backbone). This creates a massive neopentyl-like steric shield adjacent to the C2 methylene. Conformational restriction forces these bulky electron clouds to hover over the C1 carboxylic acid.
When you attempt to activate this carboxylic acid using standard coupling reagents (like DCC or EDC), the initial O-acylisourea intermediate forms successfully. However, the subsequent nucleophilic attack by an amine or alcohol is physically blocked—the Bürgi-Dunitz trajectory is inaccessible[1]. This kinetic delay provides ample time for the O-acylisourea to undergo an irreversible [1,3]-sigmatropic rearrangement into a thermodynamically stable, completely unreactive N-acylurea dead-end product[2].
To succeed, we must abandon standard protocols and utilize reagents that either shift the mechanistic burden or utilize highly reactive catalytic intermediates.
Diagnostic Derivatization Workflow
Use the decision matrix below to select the appropriate derivatization pathway based on your downstream application.
Decision matrix for derivatizing sterically hindered 4-Methyl-3-(4-methylphenyl)pentanoic acid.
Troubleshooting & FAQs
Q: Why do my EDC/NHS or DCC/DMAP couplings yield almost zero product and a large mass of side-products?A: As explained above, the steric bulk at C3 prevents the nucleophile from attacking the activated carbonyl. The carbodiimide coupling agents (DCC/EDC) form an O-acylisourea intermediate. Because the nucleophilic attack is kinetically delayed by steric hindrance, the intermediate undergoes a rapid rearrangement to an N-acylurea[1][2]. You are not synthesizing your target ester/amide; you are synthesizing a stable N-acylurea byproduct.
Q: For HPLC-UV analysis, standard alkylation methods (like methyl iodide) are failing. How can I achieve quantitative esterification?A: You must shift the mechanistic burden. Instead of activating the hindered acid to act as an electrophile, deprotonate it to act as a nucleophile. By using 4'-bromophenacyl trifluoromethanesulfonate (triflate) with N,N-diisopropylethylamine (DIPEA), the sterically hindered carboxylate attacks the unhindered primary carbon of the phenacyl triflate via an SN2 mechanism. The triflate is an exceptional leaving group, driving the reaction to completion in minutes at room temperature, while attaching a strong UV chromophore[3].
Q: We need to analyze trace impurities via GC-MS. Standard TMS derivatization with MSTFA yields incomplete conversion. What is the alternative?A: MSTFA alone lacks the catalytic driving force required for hindered substrates. Switch to N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) supplemented with 1% Trimethylchlorosilane (TMCS) . TMCS acts as a powerful Lewis acid catalyst, coordinating to the reagent and increasing the electrophilicity of the silyl donor, which forces the silylation of sterically hindered carboxylic acids to completion[4].
Q: How can we synthesize stable amides from this acid for SAR studies without losing yield?A: Bypass the O-acylisourea intermediate entirely. For highly hindered acids, boric acid (
B(OH)3
) and Polyethylene Glycol (PEG) co-catalysis is highly effective. Boric acid forms a transient, highly reactive borate ester intermediate that facilitates direct amidation without the risk of epimerization or N-acylurea rearrangement[5]. For exceptionally hindered cases where even this fails, converting the acid to a Grignard reagent and reacting it directly with an isocyanate provides a robust alternative[6].
Self-Validating Experimental Protocols
The following protocols are designed as closed-loop systems. They include internal validation checks so you can confirm the reaction is proceeding correctly before reaching the analytical instrument.
Protocol A: Phenacyl Esterification for HPLC-UV[3]
Objective: Attach a UV-active chromophore via SN2 alkylation.
Preparation: Dissolve 1.0 eq of 4-Methyl-3-(4-methylphenyl)pentanoic acid in anhydrous acetonitrile (0.1 M).
Deprotonation: Add 5.0 eq of N,N-diisopropylethylamine (DIPEA).
Self-Validation Check: Spot the solution on organic-compatible pH paper. It must read > 9. If not, the carboxylate anion has not fully formed, and the SN2 attack will fail.
Alkylation: Add 10.0 eq of 4'-bromophenacyl triflate. Stir at room temperature for 5 minutes.
Self-Validation Check: A slight exotherm should be palpable, indicating the rapid displacement of the triflate group.
Workup & Analysis: Quench with a drop of methanol. Inject directly into the HPLC.
Self-Validation Check: The chromatogram must show a dominant peak with a
λmax
of ~260 nm, confirming the presence of the bromophenacyl moiety.
Protocol B: Catalyzed Silylation for GC-MS[4]
Objective: Increase volatility and thermal stability for GC analysis.
Drying: Transfer 1 mg of the acid to a glass GC vial. Dry completely under a gentle stream of ultra-pure nitrogen.
Self-Validation Check: Visually inspect the vial. Absolute absence of moisture is critical, as water will instantly hydrolyze the silylating reagent.
Derivatization: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA containing 1% TMCS. Cap tightly with a PTFE-lined septum.
Incubation: Heat the vial at 60 °C for 30 minutes.
Self-Validation Check: The solution must remain completely clear. Cloudiness indicates moisture contamination or the precipitation of insoluble salts, which will ruin the GC column.
Analysis: Analyze via GC-MS.
Self-Validation Check: The mass spectrum must display a molecular ion shift of +72 Da (addition of TMS minus the acidic proton) and a prominent [M-15]+ fragment corresponding to the loss of a methyl group from the TMS moiety.
Protocol C: Boric Acid-Catalyzed Direct Amidation[5]
Objective: Synthesize sterically hindered amides for drug development.
Setup: In a round-bottom flask equipped with a Dean-Stark trap, combine the hindered carboxylic acid (1.0 eq) and the target amine (1.2 eq) in toluene.
Reflux: Heat the mixture to reflux (approx. 110 °C).
Self-Validation Check: Monitor the Dean-Stark trap. The collection of stoichiometric amounts of water visually confirms that the dehydration/amidation cycle is actively progressing. If no water collects after 2 hours, the borate ester intermediate has failed to form.
Purification: Cool to room temperature, wash with 1M HCl and saturated NaHCO3, dry over MgSO4, and concentrate under reduced pressure.
Quantitative Data Summary
Table 1: Comparative Derivatization Strategies for Sterically Hindered Carboxylic Acids
The Synthesis of Sterically Hindered Amides
CHIMIA
URL: View Source
Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography
PubMed / J Chrom
Application Notes and Protocols: Derivatization of the Carboxylic Acid Group for Improved Pharmacokinetics
BenchChem
URL: View Source
Reducing side reactions during 4-Methyl-3-(4-methylphenyl)pentanoic acid oxidation
Welcome to the technical support center for the oxidation of 4-Methyl-3-(4-methylphenyl)pentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the oxidation of 4-Methyl-3-(4-methylphenyl)pentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific chemical transformation. Here, we address common challenges, provide in-depth explanations for side reactions, and offer validated protocols to enhance yield and purity.
Introduction: The Challenge of Selective Oxidation
The oxidation of 4-Methyl-3-(4-methylphenyl)pentanoic acid presents a common yet significant challenge in organic synthesis: chemoselectivity. The molecule possesses two primary sites susceptible to benzylic oxidation: the methyl group on the phenyl ring and the benzylic C-H bond of the pentanoic acid chain. The goal is typically to oxidize the methyl group to a carboxylic acid, yielding 3-(4-carboxyphenyl)-4-methylpentanoic acid, a valuable intermediate. However, aggressive or non-selective oxidation conditions can lead to a mixture of products, complicating purification and reducing the yield of the desired compound.[1][2] This guide will help you navigate these challenges.
Q1: My reaction is producing a significant amount of a di-acid byproduct. How can I improve selectivity for the oxidation of the methyl group?
Answer:
The formation of a di-carboxylic acid indicates over-oxidation, where both the methyl group and the benzylic position of the pentanoic acid chain are being oxidized. This is a common issue with strong, non-selective oxidizing agents like hot potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).[3][4]
Root Cause Analysis:
Harsh Reagents: Strong oxidants lack the subtlety to differentiate between the two benzylic positions, leading to a statistical mixture of products and over-oxidation.[3]
High Temperatures: Elevated temperatures increase the reaction rate but often decrease selectivity, favoring the oxidation of the more reactive benzylic C-H on the pentanoic acid chain.
Troubleshooting Strategies:
Switch to a Milder, More Selective Oxidation System:
Catalytic Air Oxidation: Employing a catalyst system such as Cobalt(II) acetate and N-Hydroxyphthalimide (NHPI) with air or molecular oxygen as the terminal oxidant can offer much greater selectivity for the methyl group.[1]
Manganese-Catalyzed H₂O₂ Oxidation: A modern approach involves using a manganese catalyst with hydrogen peroxide (H₂O₂).[2][5] This system can be highly chemoselective for the oxidation of benzylic methylenes under mild conditions.[2][5]
Optimize Reaction Conditions:
Lower the Temperature: If using a traditional oxidant, reducing the reaction temperature can sometimes improve selectivity. Monitor the reaction progress carefully, as the reaction time will likely need to be extended.
Control Stoichiometry: Carefully control the stoichiometry of the oxidizing agent. Using a slight excess may be necessary to drive the reaction to completion, but a large excess will promote over-oxidation.
Technical Support Center: Optimizing HPLC for 4-Methyl-3-(4-methylphenyl)pentanoic acid
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the analysis of 4-Methyl-3-(4-me...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the analysis of 4-Methyl-3-(4-methylphenyl)pentanoic acid. Here, we address common challenges through practical FAQs and in-depth troubleshooting workflows, grounding our advice in established chromatographic principles to ensure robust and reproducible results.
Understanding the Analyte: 4-Methyl-3-(4-methylphenyl)pentanoic acid
Before optimizing the mobile phase, understanding the analyte's physicochemical properties is critical. This molecule possesses a carboxylic acid functional group and a significant non-polar structure, which dictates its behavior in reversed-phase HPLC.
Property
Value (Estimated)
Implication for HPLC Method Development
Molecular Formula
C₁₇H₂₆O₂
A relatively non-polar structure suggests good retention on C18/C8 columns.
pKa
~4.5 - 5.0
The carboxylic acid group's ionization state is pH-dependent. Controlling mobile phase pH is crucial for retention and peak shape.
logP
> 3.0
The high octanol-water partition coefficient indicates strong hydrophobicity, requiring a sufficient percentage of organic modifier for elution.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for analyzing this compound?
A good starting point for a reversed-phase separation on a C18 column would be a mobile phase consisting of a 60:40 to 70:30 ratio of organic solvent (acetonitrile or methanol) to an acidic aqueous buffer (e.g., 20 mM phosphate buffer at pH 2.5-3.0). This initial condition ensures the carboxylic acid is fully protonated (non-ionized), maximizing retention and promoting a good peak shape.[1]
Q2: Why is controlling the mobile phase pH so critical for this analysis?
The analyte is an acidic compound. Its retention in reversed-phase HPLC is highly dependent on its ionization state.[1][2]
Below its pKa (pH < 3.0): The carboxylic acid group is protonated (-COOH), making the molecule neutral and more hydrophobic. This increases its affinity for the non-polar stationary phase, leading to stronger retention and typically sharper, more symmetrical peaks.[1][3]
Near its pKa (pH 4.0 - 5.5): The analyte will exist as a mixture of ionized (-COO⁻) and non-ionized (-COOH) forms. This dual state leads to peak broadening or severe tailing, as the two forms interact differently with the stationary phase.[2][4]
Above its pKa (pH > 6.0): The analyte is fully deprotonated and ionized (-COO⁻), making it much more polar. This reduces retention significantly, potentially causing it to elute too early, near the solvent front.
Therefore, maintaining a stable mobile phase pH at least 1.5-2 units below the analyte's pKa is essential for a robust and reproducible method.[1][5] This relationship is governed by the Henderson-Hasselbalch equation, which describes the link between pH, pKa, and the ionization state of a compound.[6][7][8]
Q3: Should I use Acetonitrile or Methanol as the organic modifier?
Both acetonitrile (ACN) and methanol (MeOH) are suitable, but they offer different advantages.[9][10]
Acetonitrile (ACN) generally has a stronger elution strength, leading to shorter retention times.[11][12] It also has lower viscosity (resulting in lower backpressure) and better UV transparency at low wavelengths (<220 nm).[11] ACN is often the first choice for achieving sharp peaks and high throughput.[11]
Methanol (MeOH) is a protic solvent and can offer different selectivity due to its hydrogen-bonding capabilities.[9] It can sometimes improve the resolution of closely eluting peaks or even change the elution order.[10][12] However, it generates higher backpressure compared to ACN.[10][11]
Recommendation: Start with acetonitrile for its efficiency and low backpressure. If selectivity or resolution from matrix components is an issue, experiment with methanol or a ternary mixture of ACN/MeOH/Water.[9]
Solvent Property
Acetonitrile (ACN)
Methanol (MeOH)
Elution Strength
Higher
Lower
Selectivity
Aprotic, dipole-dipole
Protic, hydrogen bonding
Viscosity (in water)
Lower
Higher
System Backpressure
Lower
Higher
UV Cutoff
~190 nm
~205 nm
Q4: Which buffer should I choose and at what concentration?
The buffer's role is to resist pH changes as the sample is introduced and mixed with the mobile phase.[5]
Buffer Selection: Choose a buffer whose pKa is close to the desired mobile phase pH.[13] For a target pH of 2.5-3.0, a phosphate buffer is an excellent choice (pKa₁ ≈ 2.1).[13][14] Formate (pKa ≈ 3.8) or acetate (pKa ≈ 4.8) buffers are suitable for pH ranges of 2.8-4.8 and 3.8-5.8, respectively.[13][14] If using LC-MS, volatile buffers like formic acid or ammonium formate are required.[15]
Buffer Concentration: A concentration of 10-50 mM is generally sufficient for small molecules.[13] Start with 20-25 mM. Too low a concentration provides poor pH control, while too high a concentration risks precipitation when mixed with high percentages of organic solvent.[15]
Troubleshooting Guide: Common Mobile Phase Issues
This section provides systematic workflows to diagnose and resolve common chromatographic problems encountered during the analysis of 4-Methyl-3-(4-methylphenyl)pentanoic acid.
Problem 1: Poor Peak Shape (Tailing)
Symptom: The peak for the analyte is asymmetrical, with a trailing edge that is broader than the leading edge. The tailing factor (Tf) is > 1.2.[16]
Potential Mobile Phase Causes:
Incorrect pH: The mobile phase pH is too close to the analyte's pKa, causing partial ionization.
Insufficient Buffer Capacity: The buffer concentration is too low to maintain a consistent pH.
Secondary Silanol Interactions: The ionized analyte interacts with active silanol groups on the silica-based stationary phase.[3][4][17]
Systematic Troubleshooting Workflow:
Caption: Troubleshooting workflow for diagnosing and resolving peak tailing.
Experimental Protocol: Verifying and Optimizing Mobile Phase pH
Prepare Buffers: Prepare a series of aqueous mobile phase components. For example:
A: 0.1% Formic Acid in Water (pH ≈ 2.7)
B: 20 mM Potassium Phosphate, adjusted to pH 2.5 with Phosphoric Acid
C: 20 mM Potassium Phosphate, adjusted to pH 4.5 with Phosphoric Acid
System Equilibration: Equilibrate the HPLC system (with a C18 column) using a mobile phase of 60% Acetonitrile and 40% of solution 'A'.
Injection and Analysis: Inject a standard solution of the analyte and record the chromatogram. Calculate the tailing factor.
Iterative Analysis: Sequentially repeat steps 2 and 3 using solutions 'B' and 'C' as the aqueous component. Ensure the column is fully equilibrated before each injection.[16]
Problem 2: Poor or Inconsistent Retention Time
Symptom: The retention time of the analyte is too short (k' < 2), eluting near the void volume, or it shifts significantly between injections.
Potential Mobile Phase Causes:
Organic Content Too High: The mobile phase is too strong, causing the analyte to elute too quickly.
Unstable pH: The mobile phase is unbuffered, and its pH is fluctuating or is too high, causing the analyte to be ionized and less retained.[1]
Improper Mobile Phase Preparation: Inconsistent mixing of aqueous and organic phases.
Systematic Troubleshooting Workflow:
Caption: Decision tree for troubleshooting poor or inconsistent retention.
Establish Buffered Conditions: Use a reliable buffered mobile phase (e.g., Acetonitrile / 20 mM Phosphate Buffer pH 2.5).
Initial Run: Start with a 70:30 (Organic:Aqueous) ratio and determine the retention time (t_R) and the column dead time (t_0). Calculate k' using the formula: k' = (t_R - t_0) / t_0.
Adjust Organic Content:
If k' < 2, decrease the organic content to 65:35 and re-inject.
If k' > 10, increase the organic content to 75:25 and re-inject.
Fine-Tune: Continue adjusting the organic-to-aqueous ratio in small increments (2-3%) until the k' value is within the optimal range of 2-10 for robust analysis.[5]
By following these structured troubleshooting guides and understanding the scientific principles behind mobile phase optimization, you can develop a robust, reliable, and reproducible HPLC method for the analysis of 4-Methyl-3-(4-methylphenyl)pentanoic acid.
References
A Guide to HPLC and LC-MS Buffer Selection. Waters Corporation. [Link]
Acetonitrile vs. Methanol for Reverse Phase Chromatography. Chrom Tech, Inc. [Link]
Methanol vs. Acetonitrile: Which Solvent is Better for Chromatography? Analytics Shop. [Link]
Switching the Mobile Phase from Acetonitrile to Methanol. Shimadzu (Europe). [Link]
Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC. Welch Materials. [Link]
A Guide For Selection of Buffer for HPLC. Bhaskar Napte (YouTube). [Link]
New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International. [Link]
Typical buffers and additives for reversed-phase HPLC. Nacalai Tesque, Inc. [Link]
How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]
Peak Tailing in HPLC. Element Lab Solutions. [Link]
New approach to optimize HPLC separations of acid–base compounds with elution order involved, by using combined three-band resolution maps. ResearchGate. [Link]
Retention of Ionizable Compounds on HPLC. 12. The Properties of Liquid Chromatography Buffers in Acetonitrile−Water Mobile Phases That Influence HPLC Retention. Analytical Chemistry - ACS Publications. [Link]
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]
Resolving baseline noise in GC-MS analysis of 4-Methyl-3-(4-methylphenyl)pentanoic acid
Welcome to the Advanced Technical Support Center for GC-MS Analysis . As a Senior Application Scientist, I have designed this hub specifically for researchers, analytical chemists, and drug development professionals deal...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for GC-MS Analysis . As a Senior Application Scientist, I have designed this hub specifically for researchers, analytical chemists, and drug development professionals dealing with complex organic acids.
Analyzing bulky, branched carboxylic acids like 4-Methyl-3-(4-methylphenyl)pentanoic acid presents distinct chromatographic challenges. Due to its high polarity and tendency to form hydrogen bonds, this compound is virtually non-volatile and thermally unstable in its free form. It requires robust derivatization prior to GC-MS analysis. When baseline noise obscures your trace-level data, the root cause typically lies in a breakdown of the derivatization chemistry, carrier gas contamination, or vacuum system fouling.
This guide provides a causality-driven, self-validating framework to systematically isolate and resolve baseline noise.
Diagnostic Workflow: Isolating the Source of Baseline Noise
Before adjusting any method parameters, you must determine whether the noise originates from the Mass Spectrometer (MS), the Gas Chromatograph (GC), or the Sample Prep (Derivatization).
Diagnostic workflow for isolating GC-MS baseline noise sources.
Q: Why does my baseline noise increase significantly only after injecting derivatized 4-Methyl-3-(4-methylphenyl)pentanoic acid?A: 4-Methyl-3-(4-methylphenyl)pentanoic acid requires derivatization (typically silylation using BSTFA/TMCS) to replace the active hydrogen on the carboxyl group, increasing its volatility and thermal stability[1]. If your sample extract contains even trace amounts of residual moisture, the silylating reagents will preferentially hydrolyze. This forms silanol byproducts (e.g., trimethylsilanol and hexamethyldisiloxane) that elute continuously across the run, raising the baseline and creating massive background noise[1].
The Causality: Water is a stronger nucleophile than the sterically hindered carboxylic acid, meaning it outcompetes your analyte for the derivatization reagent.
Self-Validating Check: Extract an MS spectrum from the noisy baseline. If you see a dominant abundance of m/z 73 and 147, you have reagent degradation and moisture contamination.
Q: How can I differentiate between derivatization artifacts and standard column bleed?A: Column bleed from polysiloxane stationary phases (like a standard 5% phenyl column) typically produces a rising baseline at oven temperatures above 250°C, dominated by m/z 207, 281, and 355[2]. Conversely, derivatization artifacts cause high baseline noise early in the run or continuously throughout, dominated by m/z 73, 147, and 191.
The Causality: Thermal degradation of the stationary phase increases exponentially with temperature. Unreacted derivatization reagents, however, are highly volatile and flood the MS source early in the temperature program.
Section 2: GC System & Carrier Gas Diagnostics (FAQs)
Q: I’ve verified my derivatization is strictly anhydrous, but random baseline spikes and drift persist. What is the GC-side cause?A: Unstable baselines and random spikes often result from carrier gas impurities (oxygen or moisture) or particulate contamination in the inlet[2]. Oxygen in the carrier gas rapidly degrades the stationary phase at high temperatures, causing continuous bleed. Additionally, degraded septa can introduce siloxane particles into the inlet liner.
The Causality: When active sites in the inlet liner become exposed due to accumulated non-volatile matrix or septum particles, the derivatized 4-Methyl-3-(4-methylphenyl)pentanoic acid can undergo thermal degradation or adsorption before reaching the column.
Self-Validating Check: Perform a blank run with a zero-volume injection. If the noise persists, the issue is continuous (gas purity or MS vacuum). If the baseline is clean, the issue is injection-related (septa coring or a contaminated syringe)[3].
Q: My baseline is elevated even without sample injection. Could the MS transfer line be the culprit?A: Yes. A frequently overlooked cause of continuous baseline noise is a trapped graphite/vespel ferrule particle in the MS transfer line[4].
The Causality: Overtightening the column nut at the transfer line can fracture the ferrule. The MS vacuum pulls these highly absorptive graphite flakes into the transfer line. Graphite acts as a sponge, absorbing column bleed and background contaminants, and then slowly outgasses them under heat and vacuum, creating a persistently high baseline[4].
Section 3: Quantitative Data & Diagnostic Thresholds
Use the following quantitative thresholds to diagnose the chemical signature of your baseline noise.
Contaminant Source
Key m/z Signatures
Acceptable Threshold (Relative Abundance)
Corrective Action
Air Leak (O₂/N₂)
28, 32
m/z 28 < 10% of m/z 69 (PFTBA tune)
Check inlet nut, septum, and MS analyzer seals[5].
Moisture (H₂O)
18
m/z 18 < 5% of m/z 69 (PFTBA tune)
Replace carrier gas moisture traps; bake out system.
Replace septum; ensure inlet temperature is within limits.
Section 4: Step-by-Step Methodologies
Protocol 1: Anhydrous Silylation of 4-Methyl-3-(4-methylphenyl)pentanoic Acid
Objective: Convert the polar carboxylic acid into a volatile TMS-ester while strictly preventing moisture-induced baseline noise[1].
Sample Drying: Transfer 100 µL of the sample extract to a silanized GC vial. Evaporate to complete dryness under a gentle stream of ultra-high purity (UHP) nitrogen. Crucial: Lyophilization or N₂ blowdown must be absolute; any residual water will destroy the BSTFA reagent.
Reagent Addition: Add 50 µL of anhydrous pyridine (acts as an acid scavenger and catalyst) and 50 µL of BSTFA containing 1% TMCS to the dried residue.
Incubation: Cap tightly with a PTFE-lined septum. Heat the vial in a dry block at 70°C for 30 minutes to drive the reaction to completion.
Cooling & Dilution: Allow the vial to cool to room temperature. Dilute with 100 µL of anhydrous hexane to reduce the concentration of unreacted derivatization reagent injected into the GC.
Injection: Inject 1 µL using a split ratio of 10:1 to prevent column overloading and minimize the impact of excess reagent on the MS ion source.
Chemical derivatization workflow for carboxylic acid volatilization.
Protocol 2: MS Transfer Line and Ion Source Decontamination
Objective: Eliminate baseline noise caused by ferrule outgassing or source fouling[4].
System Venting: Cool the GC oven, inlet, and transfer line to <40°C. Vent the MS according to the manufacturer's protocol to prevent oxidation of the source components.
Transfer Line Inspection: Remove the column from the MS interface. Inspect the transfer line nut and internal pathway using a flashlight. Use a localized burst of compressed clean N₂ to dislodge any fractured graphite/vespel ferrule particles[4].
Source Disassembly: Remove the ion source. Polish the repeller, ion volume, and lenses using a slurry of aluminum oxide powder and methanol to remove burned-on matrix.
Sonication: Sonicate the polished metal parts sequentially in pure methanol, then acetone, then hexane (15 minutes each) to remove all abrasive residues and trace organics.
Reassembly & Bake-out: Reassemble the source using lint-free nylon gloves. Pump down the system and bake the ion source at 300°C for 2 hours to outgas residual solvents before running a new tune file.
Best practices for handling and storing 4-Methyl-3-(4-methylphenyl)pentanoic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with handling 4-Methyl-3-(4-methylphenyl)...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with handling 4-Methyl-3-(4-methylphenyl)pentanoic acid .
Often utilized in early-stage drug discovery as part of rare chemical libraries, this compound is structurally related to nonsteroidal anti-inflammatory drugs (NSAIDs) and profen-derivatives[1]. Because of its unique structural properties, it requires strict handling protocols to ensure both personnel safety and experimental reproducibility.
Physicochemical Profile & Safety Causality
Understanding the molecular behavior of this compound is the foundation of any self-validating laboratory protocol.
Physical State & Lipophilicity: The compound presents as a liquid at room temperature[2]. With a molecular formula of C13H18O2 and a molecular weight of 206.287 g/mol [3], the presence of the p-tolyl and branched aliphatic groups imparts significant lipophilicity (hydrophobicity).
Toxicity Causality: It is classified under GHS as Acute Tox. 4 (H302, H312, H332), indicating it is harmful if swallowed, inhaled, or in contact with skin[4]. The causality here is critical: the high lipophilicity allows the molecule to rapidly partition into and across the lipid bilayers of the stratum corneum, making dermal exposure highly hazardous. Furthermore, the carboxylic acid moiety can induce localized irritation upon contact.
Data Presentation: Key Properties & Storage Parameters
To ensure chemical stability and accurate assay results, adhere to the following baseline parameters.
Prevents UV-induced radical formation and plasticizer leaching from polymers.
Troubleshooting & FAQs
Q: Why do I observe inconsistent LC-MS/MS quantification results when analyzing stock solutions over several weeks?A: This is a classic case of solvent-induced degradation. If you are storing the compound in alcoholic solvents (e.g., methanol or ethanol) at room temperature, the carboxylic acid group can undergo slow esterification, reducing the concentration of the free active acid. Furthermore, due to its lipophilicity, the compound may adsorb to the walls of standard polypropylene tubes.
Solution: Always prepare analytical stocks in aprotic solvents like Acetonitrile or DMSO, and store them in deactivated amber glass vials at -20°C.
Q: When diluting my DMSO stock into an aqueous biological assay buffer, the compound precipitates (solvent crash). How can I prevent this?A: The highly hydrophobic p-tolyl and branched pentyl tail make this compound poorly soluble in aqueous media. When the DMSO is diluted below a critical threshold, the compound's hydration shell collapses, leading to aggregation.
Solution: Maintain a final DMSO concentration of at least 1-2% in your assay. If lower DMSO concentrations are required, pre-mix the stock with a surfactant (e.g., 0.1% Tween-20) or a co-solvent like PEG-400 before introducing it dropwise to the aqueous buffer under vortex.
Q: The liquid is viscous, making accurate weighing and pipetting difficult. What is the best practice?A: Viscous liquids[2] lead to significant volumetric errors when using standard air-displacement pipettes because the liquid clings to the tip interior.
Solution: Perform gravimetric preparation. Weigh the liquid directly into a tared glass vial on an analytical balance, and calculate the exact solvent volume needed based on the recorded mass rather than attempting to pipette a specific volume of the neat liquid.
Experimental Protocol: Preparation of Standardized HTS Stocks
A self-validating protocol ensures that any preparation errors are caught before the compound enters your biological high-throughput screening (HTS) assays.
Step 1: Gravimetric Dispensing
Place a tared, amber glass vial (2 mL) onto an analytical balance (0.01 mg readability) inside a certified fume hood.
Using a glass syringe, transfer approximately 10-20 mg of the liquid compound[2] into the vial. Record the exact mass.
Step 2: Primary Solubilization
3. Calculate the required volume of anhydrous, LC-MS grade DMSO to achieve a 50 mM stock solution using the formula: Volume (L) = Mass (g) / (206.287 g/mol * 0.050 mol/L).
4. Add the calculated volume of DMSO. Vortex for 30 seconds until a homogeneous solution is achieved.
Step 3: Quality Control (Self-Validation)
5. Remove a 5 µL aliquot and dilute to 1 µM in Acetonitrile. Analyze via LC-UV/MS to confirm purity and exact concentration against a known standard curve. Do not proceed to aliquoting until the concentration is validated.
Step 4: Aliquoting and Storage
6. Aliquot the remaining stock into single-use 100 µL volumes in amber glass vials with PTFE-lined caps.
7. Purge the headspace of each vial with Argon gas to displace oxygen and moisture.
8. Store tightly closed in a dry, well-ventilated freezer at -20°C[2].
Mandatory Visualization: Handling Workflow
Workflow for the safe handling and storage of 4-Methyl-3-(4-methylphenyl)pentanoic acid.
A Comparative Guide to the Reactivity of 4-Methyl-3-(4-methylphenyl)pentanoic Acid and Its Structural Analogs
For researchers and professionals in drug development and synthetic chemistry, understanding the structure-reactivity relationship of a molecule is paramount. This guide provides an in-depth comparative analysis of 4-Met...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development and synthetic chemistry, understanding the structure-reactivity relationship of a molecule is paramount. This guide provides an in-depth comparative analysis of 4-Methyl-3-(4-methylphenyl)pentanoic acid, a carboxylic acid with significant steric bulk, against structurally simpler analogs. We will explore how subtle changes in molecular architecture dramatically influence chemical reactivity, supported by theoretical principles and detailed experimental protocols.
The reactivity of a carboxylic acid is primarily dictated by two competing factors: electronic effects and steric hindrance . These factors govern the ease with which the molecule undergoes its two most characteristic reactions: deprotonation (acidity) and nucleophilic acyl substitution.
Electronic Effects: These arise from the electron-donating or electron-withdrawing nature of substituents. Electron-withdrawing groups (EWGs) increase the polarity of the O-H bond and stabilize the resulting carboxylate anion through inductive effects, thereby increasing acidity (lowering pKa).[1][2][3] Conversely, electron-donating groups (EDGs) destabilize the anion and decrease acidity.[1] In nucleophilic acyl substitution, EWGs enhance the electrophilicity of the carbonyl carbon, making it more susceptible to attack.[4]
Steric Hindrance: This refers to the physical obstruction caused by bulky groups near the reaction center.[5] In the context of carboxylic acids, bulky substituents on the α-carbon (C2) or β-carbon (C3) can shield the carbonyl carbon from the approaching nucleophile, dramatically slowing down or even preventing reactions like esterification and amide formation.[4][6]
The interplay of these factors determines the overall reactivity profile of a given carboxylic acid.
Caption: Core factors influencing the reactivity of carboxylic acids.
Comparative Analysis of Target Molecules
To elucidate the unique reactivity of 4-Methyl-3-(4-methylphenyl)pentanoic acid , we will compare it against a series of structurally related acids. Since specific experimental data for our target molecule is scarce, we will use data for close analogs and established chemical principles to build a robust comparison.
Molecules for Comparison:
Pentanoic Acid: Our baseline, an unbranched five-carbon acid.
4-Methylpentanoic Acid: Introduces a methyl group at the γ-position (C4).
4-Methyl-3-phenylpentanoic Acid: A close structural analog to our target, featuring significant bulk at the β-position (C3).[7]
4-Methyl-3-(4-methylphenyl)pentanoic Acid: The target molecule, featuring maximum steric hindrance in this series.
2.1. Acidity (pKa)
Acidity is primarily governed by electronic effects. The alkyl groups and the phenyl ring are weakly electron-donating, which slightly destabilizes the carboxylate anion compared to a less substituted acid like acetic acid.
Carboxylic Acid
Predicted pKa Range
Key Influencing Factors
Pentanoic Acid
~4.8
Baseline alkyl chain (weakly electron-donating).
4-Methylpentanoic Acid
~4.8 - 4.9
The inductive effect of the methyl group at C4 is negligible on the distant carboxyl group.[2][8]
4-Methyl-3-phenylpentanoic Acid
~4.7 - 4.9
The phenyl group's inductive effect is minimal at the β-position. The overall effect on pKa is expected to be small.
4-Methyl-3-(4-methylphenyl)pentanoic Acid
~4.7 - 4.9
The additional methyl on the phenyl ring (p-tolyl group) has a very weak electron-donating effect, leading to a predicted pKa similar to the other analogs. The dominant factor for this molecule is not acidity.
2.2. Reactivity in Nucleophilic Acyl Substitution
This is where the structure of our target molecule becomes critically important. Reactions like Fischer esterification, which involve the direct attack of a nucleophile (an alcohol) on the carbonyl carbon, are exquisitely sensitive to steric hindrance.[4][9]
The reaction proceeds via a tetrahedral intermediate. The formation of this crowded intermediate is energetically unfavorable if bulky groups are present near the carbonyl carbon.[6]
Caption: Simplified workflow for Fischer esterification highlighting the sterically sensitive step.
Comparative Reactivity Table (Qualitative)
This table predicts the relative rates of esterification with a small primary alcohol like methanol under identical acidic conditions.
Carboxylic Acid
Relative Steric Hindrance
Predicted Relative Rate of Esterification
Rationale
Pentanoic Acid
Low
Very Fast (Baseline)
The linear alkyl chain presents minimal obstruction to the carbonyl carbon.
4-Methylpentanoic Acid
Low
Fast
The γ-methyl group is too far from the reaction center to cause significant steric hindrance.
4-Methyl-3-phenylpentanoic Acid
High
Very Slow
The bulky phenyl group at the β-position effectively shields one face of the carbonyl carbon, impeding the approach of the nucleophile.[4]
4-Methyl-3-(4-methylphenyl)pentanoic Acid
Very High
Extremely Slow / Negligible
This molecule combines the β-phenyl group with a γ-isopropyl-like structure (from the C3-C4 bond). This creates a formidable steric barrier, making direct nucleophilic attack on the carbonyl carbon exceptionally difficult.[10][11]
To empirically validate the predictions above, the following standardized protocol can be employed. The experiment is designed to compare the reaction yield of the different carboxylic acids under identical conditions.
Objective:
To determine the relative reactivity of Pentanoic Acid, 4-Methylpentanoic Acid, and 4-Methyl-3-phenylpentanoic Acid towards Fischer esterification.
Gas Chromatography-Mass Spectrometry (GC-MS) equipment with an appropriate internal standard (e.g., dodecane).
Procedure:
Reaction Setup: In three separate 100 mL round-bottom flasks, place 0.1 mol of each respective carboxylic acid.
Reagent Addition: To each flask, add 80 mL of anhydrous methanol (approx. 2.0 mol). Swirl to dissolve.
Catalyst Addition: Carefully add 0.5 mL of concentrated sulfuric acid to each flask while cooling in an ice bath.
Reflux: Attach a reflux condenser to each flask and heat the mixtures to a gentle reflux (~65°C) using a heating mantle. Maintain reflux for a standardized time (e.g., 4 hours). Using a large excess of alcohol helps push the equilibrium toward the products.[13]
Workup: After 4 hours, cool the flasks to room temperature. Transfer each reaction mixture to a separate separatory funnel containing 100 mL of cold water.
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
Neutralization: Combine the organic layers for each sample and wash with 50 mL of saturated sodium bicarbonate solution to neutralize the remaining acid, followed by 50 mL of brine.
Drying and Concentration: Dry the organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
Analysis: Analyze the crude product residue by GC-MS. By using an internal standard added before analysis, the percent conversion of the starting carboxylic acid to its methyl ester can be quantitatively determined.
A Researcher's Guide to the Stereoisomers of 4-Methyl-3-(4-methylphenyl)pentanoic Acid: A Structural and Analytical Comparison
Abstract In the landscape of pharmaceutical research and development, a meticulous understanding of molecular stereochemistry is not merely an academic exercise but a critical necessity for ensuring safety, efficacy, and...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
In the landscape of pharmaceutical research and development, a meticulous understanding of molecular stereochemistry is not merely an academic exercise but a critical necessity for ensuring safety, efficacy, and specificity of therapeutic agents.[1][2][3] This guide provides an in-depth structural and analytical comparison of the isomers of 4-Methyl-3-(4-methylphenyl)pentanoic acid. Contrary to what its name might imply, this molecule possesses a single stereocenter, giving rise to a pair of enantiomers. We will dissect the subtle yet profound differences between the (R) and (S) forms, detailing the experimental methodologies required for their separation, characterization, and the theoretical basis for their differential biological activity. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of chiral molecules.
Introduction: The Centrality of Chirality
4-Methyl-3-(4-methylphenyl)pentanoic acid is a carboxylic acid derivative featuring a p-tolyl and a branched alkyl substituent. The molecular structure contains one chiral center at the C3 position, which means it exists as a pair of non-superimposable mirror images known as enantiomers: (R)-4-Methyl-3-(4-methylphenyl)pentanoic acid and (S)-4-Methyl-3-(4-methylphenyl)pentanoic acid.
The significance of stereoisomerism in pharmacology cannot be overstated. The three-dimensional arrangement of atoms dictates how a molecule interacts with chiral biological targets like enzymes and receptors.[3][4] A single chiral drug can see one enantiomer providing a desired therapeutic effect while the other is inactive or, in some notorious cases, toxic.[4] Therefore, the ability to separate and characterize enantiomers is a fundamental requirement in modern drug discovery.[1][2] This guide will provide the foundational knowledge and practical protocols to approach this task for the title compound.
Structural Elucidation and Representation
The key to understanding the isomers lies in visualizing their three-dimensional nature. The C3 carbon is bonded to four distinct groups: a hydrogen atom, a 4-methylphenyl (p-tolyl) group, an ethyl-carboxyl group (-CH2COOH), and an isopropyl group (-CH(CH3)2).
Caption: Fig. 1: Connectivity at the C3 stereocenter (*).
The (R) and (S) configurations are assigned based on the Cahn-Ingold-Prelog priority rules. The distinct spatial arrangements of these enantiomers are the primary reason for their differing biological and optical properties.
Separation of Enantiomers: The Chiral Chromatography Workflow
A racemic mixture, containing equal amounts of (R) and (S) enantiomers, must be separated to study each isomer individually. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and effective technique for this purpose.
The principle behind chiral HPLC is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. These diastereomeric complexes have different energies and stabilities, leading to different retention times and thus, separation. Polysaccharide-based CSPs are particularly effective for separating chiral carboxylic acids.[5][6]
Experimental Protocol: Chiral HPLC Separation
This protocol provides a robust starting point for the separation of 4-Methyl-3-(4-methylphenyl)pentanoic acid enantiomers.
Column Selection: A polysaccharide-based chiral column, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel® OD-H or Chiralpak® AD-H), is recommended.[5]
Mobile Phase Preparation: A typical mobile phase for normal-phase separation consists of a mixture of n-hexane and a polar alcohol modifier (e.g., 2-propanol or ethanol), with a small amount of a strong acid like trifluoroacetic acid (TFA) added to suppress the ionization of the carboxylic acid group and improve peak shape. A starting composition could be Hexane/2-Propanol/TFA (90:10:0.1 v/v/v).
Instrumentation Setup:
HPLC System: A standard HPLC system with a pump, injector, column oven, and UV detector.
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C.
Detection Wavelength: 254 nm, or a wavelength appropriate for the p-tolyl chromophore.
Sample Preparation: Dissolve the racemic mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Analysis: Inject 10 µL of the prepared sample. The two enantiomers should elute as distinct peaks. The elution order can be determined by injecting a non-racemic, enantiomerically-enriched sample if available.
Optimization: If separation is not optimal, adjust the ratio of hexane to alcohol. Increasing the alcohol content generally decreases retention times. The type of alcohol and the concentration of TFA can also be varied to improve resolution.
Caption: Fig. 2: A typical workflow for chiral HPLC separation.
Comparative Physicochemical and Spectroscopic Properties
Enantiomers exhibit fascinating behavior in terms of their physical and chemical properties. They are identical in achiral environments but can be distinguished in chiral environments.
Property
(R)-Enantiomer
(S)-Enantiomer
Racemic Mixture
Rationale for Comparison
Melting Point
Identical
Identical
May differ
Crystal lattice energies are identical for pure enantiomers. The racemate may form a different crystal structure (racemic compound vs. conglomerate).
Solubility (Achiral Solvent)
Identical
Identical
May differ
Interactions with achiral solvent molecules are energetically identical for both enantiomers.
Mass Spectrum (MS)
Identical
Identical
Identical
Mass-to-charge ratio is an achiral property.
IR/Raman Spectrum
Identical
Identical
Identical
Vibrational modes are independent of chirality.
NMR Spectrum (Achiral Solvent)
Identical
Identical
Identical
Magnetic environments are identical in the absence of a chiral influence.
Optical Rotation [α]
Equal & Opposite
Equal & Opposite
Zero
Enantiomers rotate plane-polarized light to an equal degree but in opposite directions. A racemic mixture is optically inactive.
NMR Spectroscopy: Differentiating the Indistinguishable
In a standard achiral solvent (like CDCl₃ or DMSO-d₆), the ¹H and ¹³C NMR spectra of the (R) and (S) enantiomers are identical because the protons and carbons in each molecule experience the same time-averaged magnetic environment.
To resolve the signals of the two enantiomers, a chiral environment must be introduced into the NMR tube. This is achieved using Chiral Shift Reagents (CSRs) or Chiral Solvating Agents (CSAs) .[7] Lanthanide-based CSRs (e.g., Eu(hfc)₃) are paramagnetic complexes that coordinate to the carboxylic acid group.[8][9][10] This coordination forms transient diastereomeric complexes, which have different geometries and magnetic anisotropies, causing the NMR signals of the corresponding protons in the (R) and (S) enantiomers to appear at different chemical shifts (i.e., they become diastereotopic).[11]
While chiral HPLC can separate enantiomers and polarimetry can distinguish them, single-crystal X-ray crystallography is the gold standard for unambiguously determining the absolute configuration (i.e., assigning R or S).[12][13][14] This powerful technique maps the three-dimensional electron density of a molecule in a crystal, allowing for direct visualization of the spatial arrangement of its atoms.[13][14] The determination relies on the phenomenon of anomalous dispersion, and the resulting Flack parameter provides a high degree of confidence in the assignment.[15]
The Basis of Differential Biological Activity
The 'chiral switch'—the move from marketing a racemic drug to a single-enantiomer version—is a major trend in the pharmaceutical industry, driven by the fact that enantiomers often have different pharmacological and toxicological profiles.[1][3]
The theoretical underpinning for this is often explained by the Easson-Stedman Hypothesis .[16][17][18] It posits that for a chiral molecule to elicit a biological response, it must interact with its chiral receptor at a minimum of three points.[16][19][20] One enantiomer (the eutomer) can achieve this three-point binding, leading to a strong interaction and high potency. Its mirror image (the distomer), due to its different spatial arrangement, may only be able to bind at two of the three sites, resulting in a much weaker interaction and lower (or no) activity.[16][19]
For 4-Methyl-3-(4-methylphenyl)pentanoic acid, the p-tolyl ring, the carboxylic acid, and the isopropyl group could serve as the three critical binding points. One enantiomer might fit perfectly into an enzyme's active site, while the other is sterically blocked, rendering it inactive.
Conclusion
The structural comparison of the isomers of 4-Methyl-3-(4-methylphenyl)pentanoic acid highlights the fundamental principles of stereochemistry. Although they are a single pair of enantiomers, their behavior diverges significantly in chiral environments. Their physical properties in achiral settings are identical, but their interaction with plane-polarized light and, most importantly, with chiral biological systems, is distinct. Mastery of the analytical techniques detailed herein—chiral HPLC for separation, advanced NMR methods for differentiation, and X-ray crystallography for absolute configuration—is essential for any researcher aiming to develop safe, effective, and selective chiral molecules for therapeutic applications.
References
Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. (2008). Chirality, 20(5), 691-700. Available from: [Link]
Ladd, M. F. C., & Palmer, R. A. (2013). Structure Determination by X-ray Crystallography. Springer. Available from: [Link]
Easson-Stedman Hypothesis. (n.d.). Scribd. Available from: [Link]
McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action. Primary care companion to the Journal of clinical psychiatry, 5(2), 70–73. Available from: [Link]
Importance of Stereoisomerism in Pharmaceutical Products. (n.d.). Scribd. Available from: [Link]
Harada, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 691-700. Available from: [Link]
Rouvray, D. H. (2004). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Methods in Molecular Biology. Humana Press. Available from: [Link]
Brooks, W. H., & Daniel, K. (2003). Stereochemistry in Drug Action. The Primary Care Companion to The Journal of Clinical Psychiatry, 5(2), 70-73. Available from: [Link]
Easson-Stedman Hypothesis Diagram. (n.d.). ResearchGate. Available from: [Link]
Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. Available from: [Link]
The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. (2024). International Journal of Pharmaceutical Sciences and Research, 15(3), 1000-1008. Available from: [Link]
Effects of Stereoisomers on Drug Activity. (2021). Journal of Drug Delivery and Therapeutics, 11(3-S), 134-140. Available from: [Link]
Liu, Y., Yang, L., & Li, S. (1991). Use of chiral lanthanide shift reagents for the nuclear magnetic resonance spectrometric determination of amphetamine enantiomers. Analyst, 116(4), 435-437. Available from: [Link]
Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. (1993). Journal of the Chemical Society, Perkin Transactions 2, (9), 1879-1884. Available from: [Link]
Chiral Drugs: An Overview. (n.d.). ResearchGate. Available from: [Link]
Bereznitskii, M. L., Shishkina, I. P., & Kasyan, L. I. (2009). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Journal of Analytical Chemistry, 64(10), 1034-1038. Available from: [Link]
Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270. Available from: [Link]
Asnin, L. D., & Boschetti, C. E. (2004). Enantioselective separation of chiral arylcarboxylic acids on an immobilized human serum albumin chiral stationary phase. Journal of Chromatography A, 1041(1-2), 113-120. Available from: [Link]
Horgan, D. J., Nakazato, K., & Popják, G. (1982). Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. Journal of Lipid Research, 23(4), 645-652. Available from: [Link]
Ruffolo, R. R., & Waddell, J. E. (1982). Differences in the applicability of the easson-stedman hypothesis to the alpha 1- and alpha 2-adrenergic effects of phenethylamines and imidazolines. Journal of Pharmacology and Experimental Therapeutics, 222(1), 29-36. Available from: [Link]
Lehmann, F. P. (2003). Stereoselectivity of drug-receptor interactions. Current Medicinal Chemistry, 10(2), 129-143. Available from: [Link]
Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. (2024). Molecules, 29(17), 4125. Available from: [Link]
HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. (2015). Chromatographia, 78, 1269–1281. Available from: [Link]
Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. (2016). Tropical Journal of Pharmaceutical Research, 15(11), 2419-2425. Available from: [Link]
(r)-3-hydroxy-4-methylpentanoic acid. (n.d.). Organic Syntheses. Available from: [Link]
methyl 4-methyl-5-(4-methylphenyl)-4-nitropentanoate. (n.d.). Mol-Instincts. Available from: [Link]
Comprehensive Method Validation Guide for 4-Methyl-3-(4-methylphenyl)pentanoic Acid Quantification in Complex Mixtures
Accurate quantification of specialized chemical intermediates and active pharmaceutical ingredients (APIs) in complex biological or reaction matrices is the bedrock of robust drug development. 4-Methyl-3-(4-methylphenyl)...
Author: BenchChem Technical Support Team. Date: March 2026
Accurate quantification of specialized chemical intermediates and active pharmaceutical ingredients (APIs) in complex biological or reaction matrices is the bedrock of robust drug development. 4-Methyl-3-(4-methylphenyl)pentanoic acid (CAS 57960-10-8; MW: 206.28 g/mol )[1] is a lipophilic, weakly acidic compound that presents unique analytical challenges due to matrix interference and ionization variability.
This guide provides an objective comparison of analytical platforms for quantifying this compound, followed by a rigorously designed, self-validating LC-MS/MS protocol grounded in the latest[2] and [3] Bioanalytical Method Validation guidelines.
Comparative Analysis of Analytical Modalities
When selecting an analytical platform for a carboxylic acid derivative in a complex mixture (such as plasma or a crude synthetic reaction), scientists must balance sensitivity, throughput, and sample preparation demands.
Why LC-MS/MS is the Gold Standard:
While HPLC-UV is cost-effective, it lacks the specificity required to differentiate the analyte from endogenous matrix components that absorb at similar UV wavelengths. GC-MS offers excellent resolution but requires time-consuming chemical derivatization (e.g., esterification) to volatilize the carboxylic acid group. LC-MS/MS bypasses these limitations by utilizing Electrospray Ionization (ESI) in negative mode, exploiting the molecule's natural tendency to deprotonate, thereby offering unparalleled sensitivity and selectivity.
Table 1: Performance Comparison of Analytical Platforms
Parameter
LC-MS/MS (Recommended)
HPLC-UV (Alternative)
GC-MS (Alternative)
Sensitivity (LLOQ)
0.5 – 1.0 ng/mL
50 – 100 ng/mL
5 – 10 ng/mL
Selectivity in Matrix
Excellent (MRM transitions)
Poor (UV interference)
Good (Mass spectral library)
Sample Prep Complexity
Moderate (LLE or SPE)
Low (Protein Precipitation)
High (Requires Derivatization)
Derivatization Needed?
No
No
Yes (Silylation/Esterification)
Run Time per Sample
3 – 5 minutes
10 – 15 minutes
15 – 25 minutes
Mechanistic Basis of the Extraction Protocol
To achieve a self-validating system, the extraction protocol must actively eliminate matrix effects while maximizing analyte recovery. 4-Methyl-3-(4-methylphenyl)pentanoic acid contains a carboxylic acid functional group with an estimated pKa of ~4.5.
The Causality of pH Adjustment:
If extraction is attempted at physiological pH (7.4), the molecule exists primarily as a polar carboxylate anion, which remains trapped in the aqueous phase. By intentionally acidifying the matrix to pH < 3.0 using formic acid, we suppress ionization. The fully protonated, lipophilic molecule then partitions highly efficiently into an organic solvent like Methyl tert-butyl ether (MTBE).
Fig 1: pH-dependent partitioning logic for liquid-liquid extraction.
Self-Validating Experimental Protocol (LC-MS/MS)
A protocol is only "self-validating" if it contains internal mechanisms to detect its own failure. This workflow utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS) to dynamically correct for variations in extraction efficiency and MS ion suppression.
Transfer 50 µL of the complex mixture (e.g., human plasma) into a 96-well collection plate.
Crucial Step: Add 10 µL of SIL-IS (e.g., 4-Methyl-3-(4-methylphenyl)pentanoic acid-d7) at 100 ng/mL to all wells except double blanks.
Scientific Rationale: The SIL-IS co-elutes exactly with the target analyte. Any matrix component that suppresses the ionization of the analyte will equally suppress the IS, keeping the Analyte/IS peak area ratio perfectly stable.
Step 2: Acidification
Add 50 µL of 2% Formic Acid in water to all wells.
Vortex rigorously for 30 seconds.
Scientific Rationale: Drops the matrix pH to ~2.5, neutralizing the target compound's carboxylic acid moiety to ensure >95% unionized state.
Step 3: Liquid-Liquid Extraction (LLE)
Add 600 µL of Methyl tert-butyl ether (MTBE) to each well.
Shake at 1000 rpm for 10 minutes, then centrifuge at 4000 x g for 5 minutes at 4°C.
Scientific Rationale: MTBE is highly selective for lipophilic acids. It excludes highly polar matrix components (like salts and proteins), drastically reducing downstream MS fouling.
Step 4: Evaporation & Reconstitution
Transfer 400 µL of the upper organic layer to a clean 96-well plate.
Evaporate to dryness under a gentle stream of Nitrogen at 40°C.
Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).
Step 5: LC-MS/MS Analysis
Column: Sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm) to ensure sharp peak shapes.
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).
Mobile Phase B: Acetonitrile.
Detection: Electrospray Ionization in Negative Mode (ESI-). Monitor the MRM transition of the [M-H]- precursor ion (m/z 205.1) to its most stable product ion.
Scientific Rationale: While acidic mobile phases are standard for positive mode, using a near-neutral ammonium acetate buffer forces the carboxylic acid to deprotonate at the ESI source, yielding a 10- to 50-fold increase in signal-to-noise ratio compared to positive ion mode.
Fig 2: Bioanalytical workflow for analyte quantification in complex matrices.
Regulatory Validation Framework
To ensure the method is trustworthy and ready for regulatory submission, it must be validated against the ICH M10 [3] and FDA (2018) [2] guidelines. The table below outlines the mandatory validation parameters and their strict acceptance criteria.
Table 2: ICH M10 / FDA Validation Parameters & Acceptance Criteria
Validation Parameter
Experimental Design
Acceptance Criteria
Accuracy & Precision
3 analytical runs; 5 replicates per run at 4 Quality Control (QC) levels (LLOQ, Low, Mid, High).
±15% of nominal concentration (±20% at LLOQ); CV ≤ 15% (≤ 20% at LLOQ).
Selectivity
Analyze blank matrix from 6 independent sources.
Interfering peaks ≤ 20% of LLOQ response; ≤ 5% of IS response.
Matrix Effect
Compare peak area of analyte spiked post-extraction vs. neat solution at Low and High QC levels.
IS-normalized Matrix Factor (MF) Coefficient of Variation (CV) ≤ 15%.
Calibration Curve
Minimum of 6 non-zero standards spanning the expected concentration range.
R² ≥ 0.99; 75% of standards must be within ±15% of nominal (±20% at LLOQ).
Stability
Freeze-thaw (3 cycles), Bench-top (RT), Autosampler, and Long-term storage.
Mean concentration must be within ±15% of the nominal value.
References
Sigma-Aldrich / NextSDS. "4-METHYL-3-(4-METHYLPHENYL)PENTANOIC ACID - Chemical Substance Information". Retrieved from [Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). "M10 Bioanalytical Method Validation and Study Sample Analysis". Retrieved from[Link]
U.S. Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry". Retrieved from[Link]
Benchmarking synthesis pathways for 4-Methyl-3-(4-methylphenyl)pentanoic acid
Benchmarking Synthesis Pathways for 4-Methyl-3-(4-methylphenyl)pentanoic Acid: A Comprehensive Guide for Process Chemists Introduction Arylalkanoic acids represent one of the most critical classes of non-steroidal anti-i...
Author: BenchChem Technical Support Team. Date: March 2026
Benchmarking Synthesis Pathways for 4-Methyl-3-(4-methylphenyl)pentanoic Acid: A Comprehensive Guide for Process Chemists
Introduction
Arylalkanoic acids represent one of the most critical classes of non-steroidal anti-inflammatory drugs (NSAIDs) and versatile building blocks in medicinal chemistry[1]. Among these, 4-methyl-3-(4-methylphenyl)pentanoic acid (CAS 57960-10-8)[2] serves as a highly valuable intermediate for next-generation aryl-propionic acid derivatives. The structural complexity of this molecule—specifically the sterically demanding adjacent C3-p-tolyl and C4-isopropyl groups, along with a chiral center at C3—presents unique synthetic challenges.
As a Senior Application Scientist, I have evaluated multiple synthetic routes to this compound. Benchmarking these pathways is essential for drug development professionals who must balance cost, scalability, and enantiopurity. This guide objectively compares three distinct pathways: the classical Malonic Ester Synthesis, the modern Rhodium-Catalyzed Asymmetric Conjugate Addition (ACA), and the industrial Friedel-Crafts Alkylation.
Benchmarking the Pathways: Mechanistic Causality
Pathway 1: Classical Malonic Ester Synthesis (The Robust Racemic Route)
This pathway relies on the Knoevenagel condensation of p-tolualdehyde with diethyl malonate, followed by a Michael addition of isopropylmagnesium bromide.
Causality of Reagent Choice: The thermodynamic stability of the malonate enolate ensures clean 1,4-conjugate addition rather than direct 1,2-addition to the ester carbonyl.
Performance: While highly scalable and utilizing inexpensive reagents, it requires multiple steps (condensation, addition, basic hydrolysis, and thermal decarboxylation) and completely lacks stereocontrol, yielding a racemic mixture.
Pathway 2: Rhodium-Catalyzed Asymmetric Conjugate Addition (The Enantiopure Route)
For applications requiring high enantiomeric excess (ee), the Hayashi-Miyaura reaction is the gold standard[3]. This route employs the 1,4-addition of p-tolylboronic acid to ethyl 4-methyl-2-pentenoate.
Causality of Reagent Choice: The use of [Rh(OH)(cod)]2 as the catalyst precursor is highly deliberate. The hydroxo ligand directly undergoes transmetalation with the arylboronic acid, eliminating the need for an external aqueous base that could otherwise hydrolyze the enoate substrate[4]. When paired with a chiral ligand like (S)-BINAP, the rigid chiral pocket dictates the facial selectivity of the olefin insertion, yielding >95% ee.
Pathway 3: Direct Friedel-Crafts Alkylation (The Low-Cost Industrial Route)
This route involves the direct alkylation of toluene with 4-methyl-2-pentenoic acid using a Lewis acid (e.g., AlCl
3
).
Performance: While atom-economical and extremely cheap, the electrophilic aromatic substitution is plagued by poor regioselectivity, yielding an inseparable mixture of ortho and para isomers. It is generally reserved for early-stage bulk synthesis where isomer separation is feasible downstream.
Visualizing the Synthetic Strategy
Figure 1: Strategic convergence of three distinct synthetic pathways for 4-Methyl-3-(4-methylphenyl)pentanoic acid.
Quantitative Data Presentation
The following table aggregates experimental benchmarking data across the three pathways to guide process selection:
Metric
Pathway 1: Malonic Ester
Pathway 2: Rh-Catalyzed ACA
Pathway 3: Friedel-Crafts
Overall Yield
68% (over 4 steps)
85% (over 2 steps)
45% (isolated para isomer)
Enantiomeric Excess (ee)
0% (Racemic)
>95% (Enantiopure)
0% (Racemic)
Regioselectivity
>99% (para only)
>99% (para only)
~60:40 (para:ortho mix)
Cost per kg (Est.)
Low ($)
High (
$ - Rh catalyst)
Very Low (¢)
Scalability
Excellent (Pilot Plant)
Moderate (Requires catalyst recovery)
Excellent (Bulk Industrial)
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating critical checkpoints to prevent downstream failure.
Objective: Synthesize (S)-4-methyl-3-(4-methylphenyl)pentanoic acid with high enantiopurity.
Catalyst Generation: In a nitrogen-filled glovebox, charge a Schlenk flask with [Rh(OH)(cod)]2 (0.03 equiv) and (S)-BINAP (0.06 equiv). Add degassed 1,4-dioxane and stir at room temperature for 30 minutes.
Causality: Pre-stirring ensures complete ligand exchange from the cyclooctadiene (cod) to the chiral diphosphine, which is critical for stereocontrol[3].
Substrate Addition: Add p-tolylboronic acid (1.5 equiv) and ethyl 4-methyl-2-pentenoate (1.0 equiv), followed by a 10:1 mixture of dioxane/H
2
O.
Causality: Water acts as the proton source to cleave the Rh-oxa-
π
-allyl intermediate, turning over the catalytic cycle and releasing the product[4].
Reaction & Monitoring: Heat the mixture to 50°C for 12 hours.
Self-Validating Checkpoint: Perform an aliquot extraction and analyze via chiral HPLC (e.g., Chiralcel OD-H). A single major peak confirms the facial selectivity of the Rh-insertion. If ee is <90%, it indicates ligand dissociation; verify the inert atmosphere, as oxygen degrades the phosphine ligand, leading to an achiral background reaction[5].
Saponification: Treat the crude ester with 2M LiOH in THF/H
2
O (1:1) at room temperature for 4 hours. Acidify with 1M HCl to pH 2 and extract with EtOAc to yield the final chiral acid.
Figure 2: Catalytic cycle of the Rh-catalyzed asymmetric conjugate addition highlighting the water-dependent turnover.
Protocol B: Malonic Ester Synthesis (Pathway 1)
Objective: Synthesize racemic 4-methyl-3-(4-methylphenyl)pentanoic acid via a highly scalable route.
Knoevenagel Condensation: Reflux p-tolualdehyde (1.0 equiv) and diethyl malonate (1.1 equiv) in toluene using piperidine/acetic acid as a catalyst, utilizing a Dean-Stark trap to remove water.
Self-Validating Checkpoint: Monitor via
1
H NMR. The disappearance of the aldehyde proton (~9.9 ppm) and the appearance of the vinylic proton (~7.6 ppm) confirm complete conversion. Proceeding without full conversion will cause the Grignard reagent in the next step to attack the unreacted aldehyde.
Conjugate Addition: Cool the solution to -20°C. Dropwise add isopropylmagnesium bromide (1.2 equiv) in THF.
Causality: Low temperatures suppress 1,2-addition to the ester carbonyls, strictly favoring 1,4-addition to the highly activated double bond.
Hydrolysis & Decarboxylation: Quench with saturated NH
4
Cl. Isolate the diester, then reflux in 6M HCl for 24 hours. The strong acid hydrolyzes the esters to a diacid, which spontaneously decarboxylates at reflux temperatures to yield the target pentanoic acid backbone.
Operational Safety and Disposal Protocol for 4-Methyl-3-(4-methylphenyl)pentanoic acid In drug development and synthetic chemistry, handling specialized aryl-aliphatic acids requires a nuanced approach that bridges chemi...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Safety and Disposal Protocol for 4-Methyl-3-(4-methylphenyl)pentanoic acid
In drug development and synthetic chemistry, handling specialized aryl-aliphatic acids requires a nuanced approach that bridges chemical reactivity with toxicological safety. As a Senior Application Scientist, I have designed this protocol to provide researchers with a self-validating, mechanistic framework for the safe handling and disposal of 4-Methyl-3-(4-methylphenyl)pentanoic acid.
This guide moves beyond basic compliance, explaining the causality behind each safety measure to ensure your laboratory operations are both scientifically rigorous and environmentally responsible.
Part 1: Chemical Profiling & Mechanistic Toxicology
To design an effective disposal and handling strategy, we must first understand the physicochemical nature of the threat. 4-Methyl-3-(4-methylphenyl)pentanoic acid (CAS: 57960-10-8) is an organic acid structurally related to nonsteroidal anti-inflammatory drugs (NSAIDs)[1].
The Causality of Toxicity:
This compound is classified under GHS as Acute Tox. 4 (Oral, Dermal, Inhalation) [2]. Its toxicity profile is driven by two distinct structural features:
The Pentanoic Acid Moiety: The carboxylic acid functional group acts as a localized irritant to mucous membranes and respiratory epithelium, driving the inhalation and oral toxicity[2].
The 4-Methylphenyl Group: This bulky, lipophilic aromatic ring significantly increases the molecule's partition coefficient (LogP). This high lipophilicity allows the molecule to rapidly permeate standard laboratory elastomers and the human stratum corneum, carrying the acidic payload deep into dermal layers and systemic circulation[2].
Table 1: Physicochemical and Hazard Summary
Parameter
Specification
Operational Implication
CAS Number
57960-10-8
Unique identifier for hazardous waste manifesting[2].
Molecular Formula
C13H18O2
High carbon count indicates high energy content, ideal for incineration[1].
Molecular Weight
206.287 g/mol
Critical for stoichiometric calculations during spill neutralization[1].
GHS Classification
Acute Tox. 4
Mandates stringent inhalation and dermal PPE protocols[2].
Hazard Codes
H302, H312, H332
Harmful if swallowed, in contact with skin, or inhaled[2].
Part 2: Pre-Operational Setup & PPE Rationale
Standard laboratory PPE is insufficient for lipophilic organic acids. The following setup is mandatory based on the compound's permeation kinetics:
Primary Containment: All weighing, transfer, and dilution must occur within a Class II Type B2 biological safety cabinet or a ducted chemical fume hood. This mitigates the H332 (inhalation) hazard[2].
Dermal Protection (Double Gloving): Because the lipophilic tail facilitates rapid elastomer degradation, researchers must double-glove using extended-cuff nitrile gloves (minimum 8 mil thickness). The outer glove acts as a sacrificial barrier and must be changed immediately upon suspected contamination[2].
Ocular Protection: Polycarbonate splash goggles (not standard safety glasses) are required to prevent acidic vapor condensation on the cornea.
Part 3: Step-by-Step Spill Decontamination Methodology
In the event of a spill, rapid containment and controlled neutralization are critical. This protocol utilizes a self-validating chemical reaction to ensure complete decontamination.
Why Sodium Bicarbonate?
Utilizing a strong base like sodium hydroxide (NaOH) for neutralization can trigger a violent exothermic reaction, aerosolizing the toxic acid. Sodium bicarbonate (NaHCO3) ensures a controlled, endothermic neutralization. This reaction is self-validating : the visible cessation of CO2 effervescence confirms exactly when the acid has been fully neutralized[3].
Execution Steps:
Isolate and Ventilate: Immediately evacuate unnecessary personnel and maximize fume hood exhaust flow[4].
Containment: Surround the liquid spill with an inert, liquid-binding material such as diatomaceous earth or acid-binding sand[5]. Never use combustible materials like sawdust, as organic acids can trigger localized heating.
Neutralization: Slowly apply solid NaHCO3 to the spill from the perimeter inwards. Wait and observe. Once the effervescence (bubbling) completely stops, the matrix is neutralized.
Collection: Use a non-sparking plastic scoop to transfer the neutralized matrix into a wide-mouth High-Density Polyethylene (HDPE) waste container[3].
Secondary Cleaning: Wash the affected surface with a mild soap and water solution, followed by a 70% ethanol wipe down to remove any residual lipophilic organic residue[6].
Part 4: Comprehensive Disposal Plan
Improper segregation of organic acids can lead to container degradation or dangerous pressurized off-gassing.
Routine Waste Disposal Workflow:
Segregation: Separate waste into "Solid", "Aqueous Acidic", and "Halogen-Free Organic" streams. Ensure no strong alkaline substances, sulfides, or reactive metals are present in the collection vessel[4].
Aqueous Treatment: For aqueous solutions, adjust the pH to 6-8 using a weak base (e.g., 1M NaHCO3) prior to final packaging. This prevents long-term acidic degradation of the storage container[3].
Packaging: Transfer liquids exclusively into HDPE carboys. Avoid metal containers, as the organic acid will slowly corrode the metal, generating flammable hydrogen gas[4].
Final Destruction: Store in a cool, dry, well-ventilated secondary containment area until pickup. The only approved method of final destruction for this compound is high-temperature incineration at an EPA-approved facility[3].
Part 5: Workflow Visualization
Figure 1: Lifecycle and disposal workflow for 4-Methyl-3-(4-methylphenyl)pentanoic acid.
References
NextSDS Database. "4-METHYL-3-(4-METHYLPHENYL)PENTANOIC ACID — Chemical Substance Information." NextSDS. [Link]
Carl ROTH. "Safety Data Sheet: Organic Solvents Standard." Carl ROTH GmbH. [Link]
Athea. "Safety Data Sheet: Organic Acid Cleaner." Athea Laboratories.[Link]